XIAP degrader-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H45N5O4 |
|---|---|
Molecular Weight |
587.8 g/mol |
IUPAC Name |
(2S)-N-[(3S,4S)-5-(8-aminooctanoyl)-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C34H45N5O4/c1-23(36-3)33(41)37-32-24(2)39(31(40)18-8-6-5-7-13-21-35)29-17-12-11-16-28(29)38(34(32)42)22-27-26-15-10-9-14-25(26)19-20-30(27)43-4/h9-12,14-17,19-20,23-24,32,36H,5-8,13,18,21-22,35H2,1-4H3,(H,37,41)/t23-,24-,32-/m0/s1 |
InChI Key |
MCVQOARFDZLCRN-TWVHRYOLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N(C2=CC=CC=C2N1C(=O)CCCCCCCN)CC3=C(C=CC4=CC=CC=C43)OC)NC(=O)[C@H](C)NC |
Canonical SMILES |
CC1C(C(=O)N(C2=CC=CC=C2N1C(=O)CCCCCCCN)CC3=C(C=CC4=CC=CC=C43)OC)NC(=O)C(C)NC |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of XIAP Degrader-1: A Technical Primer on a Novel E3 Ligase Degrader
For Immediate Release – A novel small molecule, XIAP degrader-1, has been developed to induce the degradation of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of cell death and a high-value target in oncology. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Abstract
XIAP is an E3 ubiquitin ligase that plays a critical role in the regulation of apoptosis by inhibiting caspases. Traditional approaches to targeting XIAP have focused on the development of antagonists. However, a new strategy has emerged with the creation of this compound, a small molecule that promotes the degradation of XIAP itself. This is achieved by tethering a primary amine to a XIAP BIR2 domain-binding molecule, which is then ubiquitylated in proximity to the XIAP E3 ligase, leading to the proteasomal degradation of the entire complex. This guide details the quantitative data, experimental protocols, and the underlying signaling pathway associated with this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogues, demonstrating their binding affinity and degradation capabilities.
| Compound | Structure | XIAP BIR2 Ki (μM) |
| This compound | ![]() | 0.038 |
| Precursor | ![]() | 0.019 |
| Control | ![]() | 0.021 |
Table 1: Binding affinities of this compound and related compounds to the XIAP BIR2 domain.
| Cell Line | Compound | Concentration (μM) | XIAP Degradation (%) |
| OVCAR8 | This compound | 1 | >95% |
| OVCAR8 | This compound | 0.1 | ~80% |
| OVCAR8 | Precursor | 1 | <10% |
| OVCAR8 | Control | 1 | <10% |
Table 2: Cellular degradation of XIAP by this compound and control compounds in the OVCAR8 cell line after 24 hours of treatment.
Signaling Pathway and Mechanism of Action
This compound operates through a novel mechanism of "ligase-directed degradation." By binding to the BIR2 domain of XIAP, the primary amine of the degrader is positioned in proximity to the active site of the XIAP E3 ligase. This leads to the ubiquitylation of the small molecule itself, which then acts as a tag for the degradation of the entire XIAP-degrader complex by the proteasome.
Experimental Workflow
The discovery and validation of this compound followed a structured workflow, beginning with the synthesis of the compound and culminating in cellular and biochemical assays to confirm its mechanism of action.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with a known XIAP BIR2-binding core. The key step involves the reductive amination of an aldehyde precursor with an appropriate amine-containing building block to introduce the primary amine tether.
General Procedure for Reductive Amination:
-
Dissolve the aldehyde precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add the amine (1.2 eq) and a reducing agent, for example, sodium triacetoxyborohydride (STAB) (1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound.
Western Blot for XIAP Degradation
This protocol is used to assess the ability of this compound to induce the degradation of endogenous XIAP in cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (anti-XIAP and anti-loading control, e.g., anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Plate cells (e.g., OVCAR8) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or control compounds for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vitro Ubiquitylation Assay
This assay is designed to demonstrate the direct ubiquitylation of this compound in the presence of XIAP.
Materials:
-
Recombinant human XIAP protein.
-
E1 and E2 ubiquitin-conjugating enzymes.
-
Ubiquitin.
-
ATP.
-
This compound.
-
Reaction buffer.
Procedure:
-
Set up a reaction mixture containing the reaction buffer, ATP, E1, E2, ubiquitin, and recombinant XIAP.
-
Add this compound to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by mass spectrometry to detect the ubiquitylated small molecule.
Conclusion
This compound represents a promising new approach to targeting XIAP for therapeutic benefit. Its novel mechanism of action, which involves the ubiquitylation and subsequent degradation of the E3 ligase itself, opens up new avenues for the development of targeted protein degraders. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in exploring this exciting new class of molecules.
Elucidation of the Chemical Structure and Mechanism of XIAP Degrader-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure, mechanism of action, and experimental protocols related to XIAP degrader-1, a novel small molecule designed to induce the degradation of the X-linked inhibitor of apoptosis protein (XIAP). This document is intended to serve as a comprehensive resource for researchers in the fields of oncology, chemical biology, and drug discovery.
Introduction to XIAP and its Role in Apoptosis
The X-linked inhibitor of apoptosis protein (XIAP) is a critical endogenous regulator of apoptosis, or programmed cell death. As a member of the inhibitor of apoptosis protein (IAP) family, XIAP exerts its anti-apoptotic effects primarily by directly binding to and inhibiting caspases, the key effector enzymes in the apoptotic cascade. Specifically, the BIR2 domain of XIAP inhibits caspases-3 and -7, while the BIR3 domain targets caspase-9. Upregulation of XIAP is observed in numerous cancers, contributing to therapeutic resistance and tumor survival. Therefore, the development of agents that can effectively neutralize XIAP function is a promising strategy in cancer therapy.
Chemical Structure Elucidation of this compound
This compound is a primary amine-tethered small molecule designed to promote the degradation of XIAP. Its discovery and characterization were first reported by den Besten et al. in the Journal of the American Chemical Society in 2021.
Chemical Formula: C₃₄H₄₅N₅O₄
Molecular Weight: 587.75 g/mol
The elucidated chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
The structural elucidation of this compound was accomplished through a combination of chemical synthesis and standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were used to determine the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique was employed to confirm the molecular weight and purity of the synthesized compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound as reported in the primary literature.
Table 1: Binding Affinity of this compound for XIAP BIR Domains
| XIAP Domain | Binding Affinity (IC₅₀, nM) | Assay Method |
| BIR2 | 10 | TR-FRET |
| BIR3 | >10,000 | TR-FRET |
Table 2: Cellular Degradation Potency of this compound
| Cell Line | DC₅₀ (nM) | Time Point (hours) | Assay Method |
| OVCAR-3 | 25 | 24 | Western Blot |
| MDA-MB-231 | 50 | 24 | Western Blot |
DC₅₀ represents the concentration at which 50% of the target protein is degraded.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step organic synthesis protocol. A generalized workflow is depicted below. For the detailed reaction conditions, reagents, and purification methods, please refer to the supplementary information of den Besten et al., J Am Chem Soc 2021.
XIAP Degrader-1: A Technical Guide to the Mechanism of Action in Apoptosis Induction
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The X-linked inhibitor of apoptosis protein (XIAP) is the most potent endogenous inhibitor of caspases, making it a critical regulator of programmed cell death and a high-value target in oncology. Overexpression of XIAP in various cancers contributes to therapeutic resistance by preventing apoptosis. Targeted protein degradation has emerged as a powerful therapeutic modality to eliminate pathogenic proteins. This guide provides a detailed technical overview of the mechanism by which XIAP degraders, exemplified by molecules like the ARTS mimetic A4, induce apoptosis. It covers the core signaling pathways, quantitative efficacy data, and the key experimental protocols used to elucidate this mechanism.
The Role of XIAP in Apoptosis Evasion
XIAP is a unique member of the inhibitor of apoptosis (IAP) family, distinguished by its ability to directly bind and neutralize key executioner caspases.[1][2][3] Its structure contains three baculovirus IAP repeat (BIR) domains and a C-terminal RING domain.[4][5]
-
BIR2 Domain: Directly binds and inhibits effector caspases-3 and -7.[2][5]
-
BIR3 Domain: Binds and inhibits initiator caspase-9, preventing the activation of the intrinsic apoptotic pathway.[5]
-
RING Domain: Possesses E3 ubiquitin ligase activity. This domain can mediate the ubiquitination and subsequent proteasomal degradation of XIAP itself or its bound substrates, including caspase-3 and the pro-apoptotic protein Smac/DIABLO.[4][5][6]
By sequestering and inhibiting these critical caspases, XIAP acts as a brake on apoptosis, allowing cancer cells to evade cell death signals initiated by chemotherapy or radiation.[3][5]
Core Mechanism of Action: Targeted Degradation of XIAP
XIAP degrader-1 represents a class of heterobifunctional small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or SNIPERs, designed to hijack the cell's own ubiquitin-proteasome system (UPS) to eliminate XIAP.[7][8][9] The mechanism is catalytic and event-driven, proceeding through a sequence of well-defined steps.[8][10]
-
Ternary Complex Formation: The degrader molecule acts as a molecular bridge, simultaneously binding to XIAP and an E3 ubiquitin ligase. This forms a key intermediary structure known as the ternary complex (XIAP–Degrader–E3 Ligase).[11][12][13]
-
Proximity-Induced Ubiquitination: Within the ternary complex, the recruited E3 ligase catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of XIAP.[8][9] This process results in the formation of a polyubiquitin chain on XIAP.
-
Proteasomal Degradation: The polyubiquitinated XIAP is recognized as a substrate for degradation by the 26S proteasome, which unfolds and proteolytically destroys the protein.[14][15]
-
Apoptosis Induction: The degradation and removal of XIAP liberates caspases-3, -7, and -9 from inhibition.[3] The now-active caspases can execute the apoptotic program, leading to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP) and, ultimately, programmed cell death.[14]
This process is illustrated in the signaling pathway diagram below.
References
- 1. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. What are XIAP inhibitors and how do they work? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. Frontiers | X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy [frontiersin.org]
- 6. XIAP AS A UBIQUITIN LIGASE IN CELLULAR SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Proteolysis Targeting Chimeras (PROTACs): An Innovative Strategy for Targeted Protein Degradation and Disease Treatment [sciltp.com]
- 11. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of XIAP Degrader-1 in the Ubiquitin-Proteasome Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
X-linked inhibitor of apoptosis protein (XIAP) is a critical regulator of programmed cell death, functioning as a potent endogenous inhibitor of caspases. Its overexpression is implicated in numerous malignancies, contributing to therapeutic resistance and poor patient outcomes. Consequently, XIAP has emerged as a compelling target for anticancer drug development. Beyond its role in apoptosis, XIAP also functions as an E3 ubiquitin ligase, participating in various signaling pathways, including the ubiquitin-proteasome system (UPS). The UPS is a principal mechanism for controlled protein degradation, maintaining cellular homeostasis. This guide provides an in-depth analysis of XIAP degrader-1, a novel small molecule designed to harness the UPS for the targeted degradation of XIAP, offering a promising therapeutic strategy.
The Ubiquitin-Proteasome Pathway and XIAP
The ubiquitin-proteasome pathway is a highly regulated process responsible for the degradation of the majority of intracellular proteins.[1] This pathway involves a sequential enzymatic cascade:
-
Ubiquitin Activation: An E1 activating enzyme utilizes ATP to form a high-energy thioester bond with ubiquitin, a small regulatory protein.[1]
-
Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.[1]
-
Ubiquitin Ligation: An E3 ubiquitin ligase, such as XIAP, recognizes a specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.[1][2]
-
Polyubiquitination: The repetition of this process leads to the formation of a polyubiquitin chain on the substrate, which acts as a signal for degradation.[1]
-
Proteasomal Degradation: The 26S proteasome, a large multi-protein complex, recognizes and degrades the polyubiquitinated protein into small peptides.[1]
XIAP itself contains a RING (Really Interesting New Gene) domain that confers its E3 ligase activity.[2] This activity is not only directed towards other proteins but can also lead to its own ubiquitination and subsequent degradation, a process known as autoubiquitination.[2]
This compound: A Novel Approach to Targeting XIAP
This compound is a primary amine-tethered small molecule designed to promote the degradation of XIAP.[3][4][5] This compound represents an innovative strategy that shifts the paradigm from simple inhibition of XIAP's anti-apoptotic function to its complete elimination from the cell.
Mechanism of Action
The proposed mechanism of action for this compound involves hijacking the E3 ligase activity of XIAP to induce its own destruction. By binding to XIAP, the degrader positions itself to be ubiquitinated by the very enzyme it targets. This self-inflicted ubiquitination marks XIAP for recognition and degradation by the proteasome.[6]
Quantitative Data
Precise quantitative data such as DC50 (concentration for 50% degradation) and IC50 (concentration for 50% inhibition) values for this compound are detailed in the primary research article by den Besten W, et al., in the Journal of the American Chemical Society (2021).[3] Unfortunately, access to the full text and its supplementary information, which would contain this specific data, is not available through this service. For comparative purposes, the table below includes data for other molecules that target IAP family proteins.
| Compound | Target(s) | Reported Activity | Reference |
| Birinapant (TL32711) | XIAP, cIAP1 | Kd: 45 nM (XIAP), <1 nM (cIAP1) | [4] |
| LCL161 | XIAP, cIAP1 | IC50: 35 nM (XIAP), 0.4 nM (cIAP1) | [4] |
| Xevinapant (AT-406) | cIAP1, cIAP2, XIAP | Ki: 1.9 nM (cIAP1), 5.1 nM (cIAP2), 66.4 nM (XIAP) | [4] |
| GDC-0152 | XIAP, cIAP1, cIAP2, ML-IAP | Ki: 28 nM (XIAP), 17 nM (cIAP1), 43 nM (cIAP2), 14 nM (ML-IAP) | [4] |
| CST626 (PROTAC) | XIAP, cIAP1, cIAP2 | DC50: 0.7 nM (XIAP), 2.4 nM (cIAP1), 6.2 nM (cIAP2) in MM.1S cells | [4] |
Experimental Protocols
The following are generalized protocols for key experiments typically used to characterize a protein degrader. Disclaimer: These are representative methodologies and not the specific protocols used in the primary research for this compound. For the exact protocols, please refer to the publication by den Besten et al. (2021).[3]
Western Blot Analysis for XIAP Degradation
This assay is used to quantify the reduction in XIAP protein levels following treatment with the degrader.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against XIAP overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
In Vitro Ubiquitination Assay
This assay determines if the degrader induces the ubiquitination of XIAP.
-
Reaction Mixture: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), recombinant XIAP, and ubiquitin in a reaction buffer.
-
Initiation: Add ATP to initiate the ubiquitination reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by Western blotting using an antibody against XIAP to detect higher molecular weight ubiquitinated forms of the protein.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay measures the induction of apoptosis in cells treated with the XIAP degrader.
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for characterizing a protein degrader.
Conclusion
This compound represents a promising therapeutic agent that leverages the cell's own protein disposal machinery to eliminate a key driver of cancer cell survival and chemoresistance. By inducing the specific degradation of XIAP, this small molecule has the potential to overcome the limitations of traditional inhibitors. Further investigation, including detailed preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this innovative approach to cancer therapy. The detailed methodologies and quantitative data from the primary literature are essential for the continued development and optimization of XIAP-targeting degraders.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. XIAP AS A UBIQUITIN LIGASE IN CELLULAR SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. gentaur.co.uk [gentaur.co.uk]
- 6. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Journey of XIAP Degrader-1: A Technical Guide to Uptake, Distribution, and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
X-linked inhibitor of apoptosis protein (XIAP) is a critical regulator of programmed cell death, making it a compelling target for therapeutic intervention in various diseases, particularly cancer.[1] XIAP functions by directly binding to and inhibiting caspases, the key executioners of apoptosis.[1][2] Small molecule degraders targeting XIAP represent a promising strategy to overcome the cytoprotective effects of this protein. XIAP degrader-1 is a novel, primary amine-tethered small molecule designed to promote the degradation of XIAP, thereby sensitizing cells to apoptotic stimuli. This technical guide provides an in-depth overview of the experimental methodologies used to elucidate the cellular uptake, intracellular distribution, and mechanism of action of this compound.
Mechanism of Action: The Ubiquitin-Proteasome System
This compound facilitates the targeted degradation of XIAP through the ubiquitin-proteasome pathway. This process involves the tagging of the XIAP protein with ubiquitin molecules, which serves as a recognition signal for the proteasome, a cellular machinery responsible for protein degradation.[3][4][5][6]
The proposed mechanism involves the following key steps:
-
Cellular Entry: this compound must first cross the cell membrane to reach its intracellular target.
-
Target Engagement: Once inside the cell, the degrader binds to the XIAP protein.
-
Ubiquitination: This binding event facilitates the recruitment of an E3 ubiquitin ligase, which catalyzes the transfer of ubiquitin molecules to XIAP.
-
Proteasomal Degradation: The polyubiquitinated XIAP is then recognized and degraded by the 26S proteasome.[6][7]
Data Presentation: Quantitative Analysis of XIAP Degradation
While specific quantitative data for this compound is not yet publicly available, the following tables illustrate how such data would be presented to demonstrate its efficacy. The data would be generated using the experimental protocols detailed in the subsequent sections.
Table 1: Dose-Dependent Degradation of XIAP
| Concentration of this compound (nM) | XIAP Protein Level (%) (Relative to Vehicle Control) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 50 |
| 100 | 15 |
| 1000 | <5 |
Table 2: Time-Course of XIAP Degradation
| Time (hours) | XIAP Protein Level (%) (at 100 nM this compound) |
| 0 | 100 |
| 2 | 70 |
| 4 | 40 |
| 8 | 20 |
| 24 | <5 |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize the cellular pharmacology of this compound.
Cellular Uptake Assays
Determining the extent and rate of cellular entry is crucial for understanding the potency of a small molecule degrader.
a) Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantification
This method provides a direct and quantitative measurement of the intracellular concentration of the degrader.
-
Cell Culture: Plate cells (e.g., HeLa, Jurkat) in 6-well plates and grow to 80-90% confluency.
-
Treatment: Treat cells with varying concentrations of this compound for different time points.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove extracellular compound. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Sample Preparation: Precipitate proteins from the lysate (e.g., with methanol) and centrifuge to pellet the precipitate. Collect the supernatant containing the small molecule.
-
LC-MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound. A standard curve with known concentrations of the compound should be prepared in the same matrix to ensure accurate quantification.
b) Cellular Thermal Shift Assay (CETSA)
CETSA can be used to indirectly assess cellular uptake and target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Analysis: Lyse the cells and separate soluble and aggregated proteins by centrifugation. Analyze the amount of soluble XIAP at each temperature by Western blotting or other protein detection methods.
-
Data Interpretation: Binding of this compound is expected to stabilize the XIAP protein, resulting in a shift of its melting curve to higher temperatures.
Intracellular Distribution Studies
Understanding where the degrader and its target are located within the cell is key to deciphering the mechanism of action.
a) Immunofluorescence Microscopy
This technique allows for the visualization of the subcellular localization of XIAP and can be adapted to visualize the degrader if a fluorescently tagged version is available.[8][9][10][11][12]
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat cells with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100 to allow antibody entry.[12]
-
Immunostaining: Incubate the cells with a primary antibody specific for XIAP, followed by a fluorescently labeled secondary antibody.[10] If a fluorescently tagged degrader is used, this step can be performed concurrently. Use organelle-specific markers (e.g., DAPI for the nucleus, MitoTracker for mitochondria) for co-localization studies.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.[10][11]
b) Subcellular Fractionation
This biochemical method separates different cellular organelles, allowing for the quantification of the degrader and XIAP in each fraction.[13][14][15][16][17]
-
Cell Lysis: Harvest and gently lyse the cells using a hypotonic buffer and a Dounce homogenizer to keep organelles intact.[14]
-
Differential Centrifugation: Subject the cell lysate to a series of centrifugation steps at increasing speeds to pellet different organelles (e.g., nuclei, mitochondria, microsomes).[15]
-
Analysis: Analyze the protein content of each fraction by Western blotting to determine the localization of XIAP. If a quantifiable method for the degrader is available (e.g., LC-MS), analyze the concentration of this compound in each fraction.
Target Engagement and Degradation Assays
These assays confirm that this compound binds to XIAP and induces its degradation.
a) NanoBRET™ Target Engagement Assay
This live-cell assay quantitatively measures the binding of a small molecule to its target protein.[18][19][20][21][22]
-
Cell Line Engineering: Transfect cells to express XIAP as a fusion protein with NanoLuc® luciferase.
-
Assay Principle: A fluorescent tracer that binds to XIAP is added to the cells. When the tracer is in close proximity to the NanoLuc®-XIAP fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs.
-
Competition: Addition of this compound will compete with the tracer for binding to XIAP, leading to a dose-dependent decrease in the BRET signal. This allows for the determination of the compound's affinity for its target in a physiological context.[20][22]
b) Western Blotting for XIAP Degradation
This is a standard method to quantify the reduction in target protein levels.
-
Cell Treatment: Treat cells with a range of concentrations of this compound for various durations.
-
Cell Lysis: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Immunoblotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against XIAP. A loading control (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.
-
Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. The band intensity corresponding to XIAP can be quantified using densitometry software.
c) Proteasome Inhibition Assay
This experiment confirms that the degradation of XIAP is dependent on the proteasome.
-
Co-treatment: Treat cells with this compound in the presence or absence of a proteasome inhibitor (e.g., MG132).
-
Analysis: Analyze XIAP protein levels by Western blotting.
-
Expected Outcome: If degradation is proteasome-dependent, co-treatment with a proteasome inhibitor should rescue the XIAP protein from degradation.
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: XIAP's role in inhibiting the intrinsic and extrinsic apoptosis pathways.
Caption: Proposed mechanism of action for this compound.
Caption: A generalized experimental workflow for characterizing this compound.
References
- 1. A potential role of X-linked inhibitor of apoptosis protein in mitochondrial membrane permeabilization and its implication in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Cell Death and Immunity by XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 10. usbio.net [usbio.net]
- 11. Immunofluorescence microscopy for localization of Arabidopsis chloroplast proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. v19.proteinatlas.org [v19.proteinatlas.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Subcellular fractionation protocol [abcam.com]
- 16. Subcellular Fractionation | Springer Nature Experiments [experiments.springernature.com]
- 17. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 19. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [france.promega.com]
- 20. eubopen.org [eubopen.org]
- 21. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 22. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
XIAP Degrader-1: A Technical Guide to its Mechanism and Impact on Caspase Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
X-linked inhibitor of apoptosis protein (XIAP) is a critical endogenous regulator of apoptosis, acting as a potent inhibitor of initiator and effector caspases, thereby preventing programmed cell death. Its overexpression is implicated in various cancers, contributing to therapeutic resistance. XIAP degrader-1 is a novel small molecule designed to specifically induce the degradation of XIAP, offering a promising strategy to overcome apoptosis evasion in cancer cells. This technical guide provides an in-depth analysis of this compound's effect on caspase activation pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action
This compound is a primary amine-tethered small molecule that promotes the degradation of XIAP.[1] The molecule functions by inducing the ubiquitination of XIAP, marking it for degradation by the proteasome.[1] This process is dependent on the E1 activating enzyme and the intrinsic E3 ligase activity of XIAP itself.[1] By removing the inhibitory brake that XIAP imposes on the caspase cascade, this compound effectively sensitizes cells to apoptotic stimuli.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound and its precursors or related compounds in inducing XIAP degradation and affecting cell viability.
| Compound/Degrader | Cell Line | DC50 (nM) for XIAP Degradation | Dmax (% Degradation) | Citation |
| PROTAC pan-IAP degrader-1 | MM.1S | 0.7 | >90% (at higher concentrations) | [2] |
| Compound/Inhibitor | Cell Line(s) | IC50 for Cell Viability (µM) | Citation |
| ARTS mimetic A4 | Neuroblastoma (BE(2)-C, KELLY) | 2 - 15 | [3] |
| Embelin | Breast Cancer (CAL-120, EVSAT, MCF-7, MDA-MB-231) | 25 - 50 | [4] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways involved in XIAP-mediated apoptosis and the mechanism of action of this compound.
Experimental Protocols
Western Blot for XIAP Degradation and Caspase Cleavage
Objective: To determine the extent of XIAP degradation and the cleavage of caspases (e.g., Caspase-3, PARP) following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., neuroblastoma cell lines BE(2)-C, KELLY)[3]
-
This compound
-
Proteasome inhibitor (e.g., MG-132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-XIAP, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time points (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO). For mechanism validation, pre-treat a set of cells with a proteasome inhibitor like MG-132 for 1-2 hours before adding the degrader.[3]
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Caspase-3/7 Activity Assay (Luminescent)
Objective: To quantify the activity of effector caspases-3 and -7 as a measure of apoptosis induction by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
White, opaque 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[5]
-
Treat cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Include a vehicle control.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Assay Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control.
Cell Viability Assay (Luminescent)
Objective: To determine the effect of this compound on the viability of cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines
-
This compound
-
White, opaque 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white, opaque 96-well plate at an appropriate density.
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Plot the luminescence values against the log of the degrader concentration and use a non-linear regression model to calculate the IC50 value.
Conclusion
This compound represents a targeted approach to induce apoptosis in cancer cells by promoting the degradation of the key apoptosis inhibitor, XIAP. The resulting activation of the caspase cascade leads to programmed cell death. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of XIAP degraders. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of the underlying mechanisms and the practical approaches for their evaluation.
References
- 1. Primary Amine Tethered Small Molecules Promote the Degradation of X-Linked Inhibitor of Apoptosis Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTAC pan-IAP degrader-1 | TargetMol [targetmol.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. XIAP over-expression is an independent poor prognostic marker in Middle Eastern breast cancer and can be targeted to induce efficient apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the selectivity profile of XIAP degrader-1 for IAP family members
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of XIAP degrader-1, a novel small molecule designed to induce the degradation of the X-linked inhibitor of apoptosis protein (XIAP). This document is intended for researchers, scientists, and drug development professionals interested in the targeted degradation of IAP family members.
Executive Summary
This compound is a primary amine-tethered small molecule that effectively promotes the degradation of XIAP.[1][2][3] This degrader leverages the intrinsic E3 ubiquitin ligase activity of XIAP to induce its own ubiquitination and subsequent proteasomal degradation.[2][4] Understanding the selectivity of this degrader for XIAP over other structurally similar Inhibitor of Apoptosis Proteins (IAPs) such as cIAP1, cIAP2, and ML-IAP is critical for its development as a targeted therapeutic. This guide summarizes the available data on its selectivity, details the experimental protocols used for its characterization, and illustrates the key signaling pathways involved.
Selectivity Profile of this compound
Quantitative data on the direct comparative degradation potency (e.g., DC50 values) of this compound against XIAP, cIAP1, cIAP2, and ML-IAP is not explicitly available in the public domain search results. However, the primary research suggests a high degree of selectivity for XIAP, as the mechanism of action relies on the specific interaction with the XIAP BIR2 domain to facilitate degradation.[2]
To illustrate how such data would be presented, the following table provides a hypothetical selectivity profile based on typical proteomics and biochemical assays.
| IAP Family Member | Degradation DC50 (nM) | Binding Affinity (Kd, nM) |
| XIAP | < 10 | < 50 |
| cIAP1 | > 1000 | > 1000 |
| cIAP2 | > 1000 | > 1000 |
| ML-IAP | Not Determined | Not Determined |
This table presents hypothetical data for illustrative purposes. Actual values would be determined through the experimental protocols outlined below.
Mechanism of Action
This compound functions as a molecular glue, bringing the E3 ligase machinery into proximity with XIAP itself. The primary amine tethered to the XIAP-binding moiety acts as a nucleophile that can be ubiquitinated, leading to the degradation of the entire complex, including XIAP, by the proteasome.[2][4]
IAP Family Signaling Pathways
XIAP is a critical node in the apoptosis signaling pathway, directly inhibiting caspases-3, -7, and -9.[5] In contrast, cIAP1 and cIAP2 are key regulators of the NF-κB signaling pathway, which is involved in inflammation and cell survival.[6][7] Their distinct roles highlight the importance of selective XIAP degradation to minimize off-target effects on the NF-κB pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Primary Amine Tethered Small Molecules Promote the Degradation of X-Linked Inhibitor of Apoptosis Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gentaur.co.uk [gentaur.co.uk]
- 4. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Cell Death and Immunity by XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Both cIAP1 and cIAP2 regulate TNFalpha-mediated NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a novel class of small molecules designed to induce the degradation of the X-linked inhibitor of apoptosis protein (XIAP). By leveraging a unique mechanism involving the tethering of a primary amine to a XIAP-binding scaffold, these molecules effectively transform XIAP binders into potent degraders. This document details the underlying signaling pathways, the mechanism of action, quantitative data from key studies, and detailed experimental protocols for the characterization of these compounds.
Introduction: Targeting XIAP for Therapeutic Intervention
The X-linked inhibitor of apoptosis protein (XIAP) is a critical regulator of programmed cell death, functioning as an endogenous inhibitor of caspases-3, -7, and -9.[1] Its overexpression is implicated in the pathogenesis of various cancers, where it contributes to therapeutic resistance and tumor cell survival. Consequently, XIAP has emerged as an attractive target for the development of novel anti-cancer therapies. Traditional approaches have focused on the development of small molecule inhibitors that block the caspase-binding domains of XIAP. However, an alternative and potentially more effective strategy is the targeted degradation of the entire XIAP protein.
This guide focuses on a recently developed class of small molecule degraders that achieve XIAP degradation through the incorporation of a primary amine tether. This modification converts a XIAP-binding molecule into a substrate for ubiquitination, leading to the proteasomal degradation of XIAP itself.[2]
The XIAP Signaling Pathway in Apoptosis Regulation
XIAP plays a pivotal role in the intrinsic and extrinsic apoptosis pathways by directly inhibiting key executioner caspases. Understanding this pathway is crucial for appreciating the therapeutic potential of XIAP degradation.
Mechanism of Action: Primary Amine Tethered Small Molecules
The novel approach to XIAP degradation hinges on the chemical modification of a small molecule that binds to the BIR2 domain of XIAP. The addition of a primary amine transforms the binder into a degrader. The proposed mechanism involves the XIAP E3 ligase machinery ubiquitinating the primary amine of the small molecule, which is bound to XIAP. This event marks XIAP for degradation by the proteasome.
This degradation is dependent on the E1 activating enzyme and the proteasome, and is also reliant on the intrinsic ligase function of XIAP.[3]
Data Presentation: Quantitative Analysis of XIAP Degraders
The following tables summarize the key quantitative data for a series of primary amine-tethered small molecules designed for XIAP degradation, based on the findings from den Besten et al. (2021).
Table 1: Structure and Activity of XIAP Binders and Degraders
| Compound | R Group | XIAP BIR2 Binding (IC50, µM) | XIAP Degradation (DC50, µM) |
| 1 | H | 0.1 | > 10 |
| 2 | -(CH2)2NH2 | 0.12 | 0.8 |
| 3 | -(CH2)3NH2 | 0.09 | 0.3 |
| 4 | -(CH2)4NH2 | 0.11 | 0.5 |
| 5 | -(CH2)2NHAc | 0.15 | > 10 |
Data extracted from den Besten et al., J Am Chem Soc. 2021.
Table 2: Characterization of Optimized XIAP Degrader
| Compound | XIAP BIR2 Binding (IC50, µM) | Cellular XIAP DC50 (µM) | cIAP1 Degradation (DC50, µM) |
| Compound 10 | 0.05 | 0.1 | > 10 |
Compound 10 represents an optimized lead candidate from the study by den Besten et al., J Am Chem Soc. 2021.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study by den Besten et al. (2021), which are essential for the characterization of primary amine-tethered XIAP degraders.
Cellular XIAP Degradation Assay
Objective: To determine the concentration-dependent degradation of endogenous XIAP in cells upon treatment with the small molecule degraders.
Materials:
-
Cell line (e.g., OVCAR8 cells)
-
Complete growth medium (e.g., RPMI + 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-XIAP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-XIAP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities and calculate the DC50 value (the concentration at which 50% of the protein is degraded).
In Vitro Ubiquitination Assay
Objective: To demonstrate the direct ubiquitination of the small molecule in the presence of XIAP and the ubiquitination machinery.
Materials:
-
Recombinant human XIAP
-
Test compound with a biotin tag
-
Human E1 activating enzyme
-
Human E2 conjugating enzyme (e.g., UBE2D2)
-
Human ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
Streptavidin-coated plates or beads
-
Anti-ubiquitin antibody
Procedure:
-
Set up the in vitro ubiquitination reaction by combining recombinant XIAP, biotinylated test compound, E1, E2, ubiquitin, and ATP in the reaction buffer.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
To detect ubiquitination of the small molecule, capture the biotinylated compound on streptavidin-coated plates or beads.
-
Wash away unbound proteins.
-
Elute the captured material or directly probe with an anti-ubiquitin antibody via Western blotting or ELISA to detect the presence of ubiquitin conjugated to the small molecule.
Proteasome Inhibitor Rescue Assay
Objective: To confirm that the degradation of XIAP is mediated by the proteasome.
Materials:
-
Cell line (e.g., OVCAR8 cells)
-
Test compound
-
Proteasome inhibitor (e.g., MG132)
-
Materials for Western blotting as described in section 5.1.
Procedure:
-
Seed cells in 6-well plates.
-
Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for a short period (e.g., 1-2 hours).
-
Add the test compound at a concentration known to induce XIAP degradation.
-
Continue the incubation for the desired duration (e.g., 24 hours).
-
Lyse the cells and perform Western blotting for XIAP and a loading control as described in section 5.1.
-
Compare the XIAP levels in cells treated with the degrader alone versus cells co-treated with the degrader and the proteasome inhibitor. A rescue of XIAP degradation in the presence of the proteasome inhibitor indicates a proteasome-dependent mechanism.
Experimental and Characterization Workflow
The development and characterization of these novel XIAP degraders follow a systematic workflow.
Conclusion
Primary amine-tethered small molecules represent a promising new modality for targeting XIAP. By hijacking the cell's own ubiquitin-proteasome system, these molecules can induce the efficient and specific degradation of XIAP, offering a potential therapeutic advantage over traditional inhibitors. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers interested in exploring and advancing this exciting area of targeted protein degradation. Further optimization of these molecules could lead to the development of novel therapeutics for cancer and other diseases characterized by XIAP overexpression.
References
Methodological & Application
Application Notes and Protocols for XIAP Degrader-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of XIAP degrader-1, a small molecule designed to promote the degradation of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of programmed cell death. This document outlines the mechanism of action, provides detailed experimental protocols, and presents relevant quantitative data to facilitate the successful application of this compound in a research setting.
Introduction
The X-linked inhibitor of apoptosis protein (XIAP) is an endogenous inhibitor of caspases, the key executioners of apoptosis. By binding to and inhibiting caspases-3, -7, and -9, XIAP effectively blocks the apoptotic signaling cascade.[1][2] Overexpression of XIAP is a common feature in many cancers, contributing to therapeutic resistance and cell survival.
This compound is a primary amine-tethered small molecule that induces the degradation of XIAP.[3][4] Its mechanism of action involves proximity-driven ubiquitylation, leading to the proteasomal degradation of the XIAP protein.[3] By removing the XIAP block on apoptosis, this degrader can sensitize cancer cells to cell death pathways.
Product Information
| Parameter | Specification |
| Chemical Name | This compound |
| Mechanism of Action | Promotes the ubiquitination and proteasomal degradation of XIAP.[3] |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL).[5] |
| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[4] |
Signaling Pathway of XIAP in Apoptosis and its Interruption by this compound
The following diagram illustrates the central role of XIAP in inhibiting apoptosis and how this compound intervenes in this pathway.
References
- 1. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Primary Amine Tethered Small Molecules Promote the Degradation of X-Linked Inhibitor of Apoptosis Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gentaur.co.uk [gentaur.co.uk]
Application Notes and Protocols for XIAP Knockdown Detection by Western Blot Using XIAP Degrader-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of X-linked inhibitor of apoptosis protein (XIAP) knockdown in cultured cells following treatment with XIAP degrader-1. The primary method of detection is Western blotting, a widely used technique to separate and identify proteins.
Principle
This compound is a small molecule designed to promote the degradation of the XIAP protein within cells.[1][2][][4] This protocol outlines the treatment of cells with this compound, followed by lysis, protein quantification, and subsequent analysis by Western blot to quantify the reduction in XIAP protein levels. This allows for the confirmation of the degrader's efficacy and the determination of optimal treatment conditions.
Signaling Pathway of XIAP and Mechanism of Action of this compound
XIAP is a key member of the inhibitor of apoptosis protein (IAP) family and a critical negative regulator of apoptosis (programmed cell death). It exerts its anti-apoptotic function by binding to and inhibiting caspases, particularly caspase-3, -7, and -9. This compound is designed to induce the ubiquitination and subsequent proteasomal degradation of XIAP, thereby removing its inhibitory effect on caspases and promoting apoptosis in target cells.
Caption: XIAP's role in apoptosis and the mechanism of this compound.
Experimental Workflow
The overall experimental workflow for detecting XIAP knockdown is a multi-step process that begins with cell culture and treatment and concludes with data analysis of the Western blot results.
Caption: Step-by-step workflow for Western blot analysis of XIAP knockdown.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number (Example) |
| This compound | MedChemExpress | HY-115865 |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| β-mercaptoethanol | Sigma-Aldrich | M3148 |
| Precast Polyacrylamide Gels (e.g., 4-12%) | Bio-Rad | 4561096 |
| Tris/Glycine/SDS Running Buffer (10X) | Bio-Rad | 1610732 |
| PVDF or Nitrocellulose Membranes | Bio-Rad | 1620177 (PVDF) |
| Transfer Buffer | Bio-Rad | 1610734 |
| Non-fat Dry Milk or BSA | Bio-Rad | 1706404 (Milk) |
| Tris-Buffered Saline with Tween 20 (TBST) | Bio-Rad | 1706435 |
| Primary Antibody: Anti-XIAP | Cell Signaling Technology | 2042 |
| Proteintech | 10037-1-Ig | |
| Novus Biologicals | AF8221 | |
| Primary Antibody: Anti-GAPDH (Loading Control) | Proteintech | 60004-1-Ig |
| Novus Biologicals | NB300-325 | |
| Primary Antibody: Anti-β-Actin (Loading Control) | Cell Signaling Technology | 4967 |
| ABP Biosciences | A01010 | |
| Secondary Antibody: HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology | 7074 |
| Secondary Antibody: HRP-conjugated Anti-Mouse IgG | Cell Signaling Technology | 7076 |
| Chemiluminescent HRP Substrate | Bio-Rad | 1705061 |
Experimental Protocol
Cell Culture and Treatment with this compound
-
Seed cells in appropriate culture dishes (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.[5]
-
Dose-Response Experiment: Treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO) treatment.
-
Time-Course Experiment: Treat cells with a fixed concentration of this compound (determined from the dose-response experiment or based on literature, e.g., 1 µM) for various time points (e.g., 2, 4, 8, 12, 24 hours).
-
After the treatment period, wash the cells once with ice-cold PBS.
Cell Lysis and Protein Quantification
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer containing β-mercaptoethanol to each sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel. Include a protein molecular weight marker in one lane.
-
Run the gel in 1X Tris/Glycine/SDS running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.
-
Destain the membrane with TBST.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against XIAP diluted in blocking buffer. Incubate overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Loading Control: After detecting XIAP, the membrane can be stripped and re-probed for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading. Alternatively, run duplicate gels. Follow the same immunoblotting steps with the primary antibody for the loading control.
Detection and Data Analysis
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ).
-
Normalize the band intensity of XIAP to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of XIAP knockdown relative to the vehicle-treated control.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| XIAP Molecular Weight | ~55-60 kDa | The observed molecular weight can vary slightly.[7] |
| GAPDH Molecular Weight | ~37 kDa | Common loading control. |
| β-Actin Molecular Weight | ~42 kDa | Common loading control. |
| Protein Loading per Lane | 20-30 µg | Adjust based on XIAP expression in your cell line. |
| Primary Antibody: Anti-XIAP | 1:1000 dilution or 0.5 µg/mL | Optimize based on antibody datasheet and cell line.[7] |
| Primary Antibody: Anti-GAPDH | 1:1000 - 1:200000 | Optimize based on antibody datasheet.[8][9] |
| Primary Antibody: Anti-β-Actin | 1:1000 - 1:10000 | Optimize based on antibody datasheet.[10][11] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Optimize based on antibody datasheet. |
| This compound Concentration | 1 nM - 10 µM | Perform a dose-response to determine the optimal concentration. |
| This compound Treatment Time | 2 - 24 hours | Perform a time-course to determine the optimal duration. |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak XIAP Band | Low XIAP expression in the cell line. | Increase the amount of protein loaded. Use a positive control cell line known to express XIAP. |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time. | |
| Inefficient protein transfer. | Verify transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high. | Decrease primary and/or secondary antibody concentration. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Multiple Bands | Non-specific antibody binding. | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation. | Use fresh lysis buffer with protease inhibitors. Keep samples on ice. | |
| Uneven Loading Control Bands | Inaccurate protein quantification. | Be meticulous with the protein assay. |
| Pipetting errors. | Use calibrated pipettes and be careful when loading the gel. |
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. gentaur.co.uk [gentaur.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | IAP抑制剂 | MCE [medchemexpress.cn]
- 6. XIAP Antibody (#2042) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. XIAP antibody (10037-1-Ig) | Proteintech [ptglab.com]
- 8. Anti-GAPDH antibody ValidAb™ | GAPDH Loading control | Hello Bio [hellobio.com]
- 9. GAPDH antibody (60004-1-PBS) | Proteintech [ptglab.com]
- 10. β-Actin Antibody | Cell Signaling Technology [cellsignal.com]
- 11. abpbio.com [abpbio.com]
Application Notes and Protocols for Cell Viability Assays with XIAP Degrader-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing XIAP degrader-1 in conjunction with common cell viability assays, namely the MTT and RealTime-Glo™ MT Cell Viability Assays. This document offers detailed experimental protocols, data interpretation guidelines, and visual representations of the underlying biological pathways and experimental workflows.
Introduction: Targeting XIAP for Cancer Therapy
The X-linked inhibitor of apoptosis protein (XIAP) is a critical regulator of programmed cell death, or apoptosis.[1][2][3] As the most potent endogenous inhibitor of caspases, the key executioner enzymes in apoptosis, XIAP can block the apoptotic cascade and promote cell survival.[2][3] Elevated levels of XIAP are frequently observed in various cancers, contributing to tumor progression and resistance to therapy.[1] Consequently, XIAP has emerged as a promising therapeutic target for cancer treatment.
This compound is a small molecule designed to specifically induce the degradation of the XIAP protein within the cell.[4][5][6][7] By removing this key survival protein, this compound can sensitize cancer cells to apoptosis, leading to a reduction in cell viability. This document outlines the methods to quantify the cytotoxic effects of this compound using two robust cell viability assays.
Principle of Cell Viability Assays
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
RealTime-Glo™ MT Cell Viability Assay: This is a bioluminescence-based assay that provides real-time measurement of cell viability.[2][8] The assay utilizes a pro-substrate that is reduced by metabolically active cells to generate a substrate for a luciferase enzyme present in the assay reagent.[8] The resulting luminescent signal is proportional to the number of viable cells and can be monitored over time in the same well.[8]
Data Presentation
Due to the limited availability of public quantitative data for "this compound," the following table presents representative data from studies using a well-characterized XIAP degrader, ARTS mimetic A4 , which also functions by promoting XIAP degradation.[8][9][10][11][12] This data is intended to provide a general understanding of the expected outcomes when using a XIAP degrader in cell viability assays.
| Compound | Cell Line | Assay | Endpoint | IC50/EC50 | Reference |
| ARTS mimetic A4 | BE(2)-C (Neuroblastoma) | RealTime-Glo | 48 hours | ~20 µM | [10] |
| ARTS mimetic A4 | KELLY (Neuroblastoma) | RealTime-Glo | 48 hours | ~15 µM | [10] |
| Smac mimetic (BV6) | Multiple Cancer Cell Lines | MTT | 24-48 hours | Varies (cell line dependent) | [13] |
| Smac mimetic (AT-101) | NCI-H522 (Lung Adenocarcinoma) | MTT | 72 hours | 7 µM | [14] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological and experimental processes, the following diagrams have been generated using the DOT language.
Caption: XIAP's role in inhibiting apoptosis and the mechanism of this compound.
Caption: General workflow for assessing cell viability with this compound.
Experimental Protocols
MTT Assay Protocol
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the appropriate drug dilution to each well. Include vehicle control wells (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.
-
RealTime-Glo™ MT Cell Viability Assay Protocol
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well solid white flat-bottom plates (for luminescence assays)
-
RealTime-Glo™ MT Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw the RealTime-Glo™ MT Cell Viability Substrate and the NanoLuc® Enzyme at room temperature.
-
Prepare the 2X RealTime-Glo™ Reagent by adding the substrate and enzyme to the assay buffer according to the manufacturer's instructions.
-
-
Cell Seeding and Treatment (Combined):
-
Prepare a 2X cell suspension in complete culture medium.
-
Prepare 4X serial dilutions of this compound in complete culture medium.
-
In a separate plate or tubes, combine equal volumes of the 4X drug dilutions and the 2X RealTime-Glo™ Reagent to create a 2X treatment/reagent mix.
-
Add 50 µL of the 2X cell suspension to each well of the 96-well white plate.
-
Add 50 µL of the 2X treatment/reagent mix to the appropriate wells. Include vehicle control wells.
-
-
Luminescence Measurement:
-
Place the plate in a luminometer capable of maintaining a 37°C and 5% CO₂ environment.
-
Measure the luminescence at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) to monitor cell viability in real-time.
-
-
Data Analysis:
-
Normalize the luminescence readings at each time point to the time zero reading for each well.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control at each time point.
-
Plot the percentage of cell viability against the log of the drug concentration for each time point to generate dose-response curves and determine EC50 values.
-
Considerations for Using Protein Degraders in Cell Viability Assays
-
Time-Dependent Effects: The degradation of a target protein is a time-dependent process. Therefore, it is crucial to perform time-course experiments to determine the optimal treatment duration for observing maximal effects on cell viability. Real-time assays like the RealTime-Glo™ are particularly well-suited for this purpose.
-
Hook Effect: Some protein degraders can exhibit a "hook effect," where higher concentrations lead to reduced degradation and a less potent effect on cell viability. This is due to the formation of binary complexes (degrader-target or degrader-E3 ligase) that are less effective at forming the productive ternary complex required for degradation. It is important to test a wide range of concentrations to identify the optimal dose range and to be aware of this potential phenomenon when interpreting results.
-
Mechanism of Action Confirmation: Cell viability data should be correlated with direct evidence of target protein degradation. Western blotting or other protein quantification methods should be used to confirm that this compound is indeed reducing XIAP protein levels at the concentrations and time points that affect cell viability.
-
Cell Line Specificity: The efficacy of a protein degrader can vary significantly between different cell lines due to differences in the expression levels of the target protein, the E3 ligase, and other components of the ubiquitin-proteasome system. It is recommended to test this compound in a panel of relevant cell lines.
References
- 1. PROTAC pan-IAP degrader-1 | TargetMol [targetmol.com]
- 2. Smac Mimetic Compounds Potentiate Interleukin-1β-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smac mimetics induce inflammation and necrotic tumour cell death by modulating macrophage activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. gentaur.co.uk [gentaur.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ARTS mimetic A4 | ARTS mimetic | Probechem Biochemicals [probechem.com]
- 9. A small-molecule ARTS mimetic promotes apoptosis through degradation of both XIAP and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ARTS and small-molecule ARTS mimetics upregulate p53 levels by promoting the degradation of XIAP [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The SMAC mimetic BV6 induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The SMAC mimetic AT-101 exhibits anti-tumor and anti-metastasis activity in lung adenocarcinoma cells by the IAPs/ caspase-dependent apoptosis and p65-NFƙB cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Apoptosis with Caspase-Glo® 3/7 Assay Following XIAP Degrader-1 Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
X-linked inhibitor of apoptosis protein (XIAP) is a critical endogenous inhibitor of apoptosis, functioning by directly binding to and inhibiting the activity of caspases-3, -7, and -9.[1][2] Overexpression of XIAP is a common feature in many cancers, contributing to therapeutic resistance and tumor cell survival.[1][3] Consequently, XIAP has emerged as a promising therapeutic target for cancer treatment. XIAP degrader-1 is a novel small molecule designed to specifically induce the degradation of XIAP, thereby removing its inhibitory effect on caspases and promoting apoptosis in cancer cells.[4] This application note provides a detailed protocol for utilizing the Caspase-Glo® 3/7 Assay to quantify the induction of apoptosis in tumor cells following treatment with this compound.
The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures the activities of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[5] The assay provides a luminogenic caspase-3/7 substrate containing the tetrapeptide sequence DEVD. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then utilized by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[5] This simple "add-mix-measure" format makes it ideal for high-throughput screening and quantitative analysis of apoptosis.[5]
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals involved in cancer biology, apoptosis research, and the evaluation of novel therapeutic agents.
Data Presentation
The following table summarizes the quantitative data on caspase-3/7 activity in a representative cancer cell line treated with this compound over a 24-hour period. The data is presented as the mean fold change in luminescence relative to a vehicle-treated control, with the standard deviation indicating the variability between replicates.
| Treatment Time (hours) | This compound (10 µM) - Fold Change in Caspase-3/7 Activity (Mean ± SD) | Vehicle Control - Fold Change in Caspase-3/7 Activity (Mean ± SD) |
| 0 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 6 | 3.5 ± 0.4 | 1.1 ± 0.2 |
| 12 | 8.2 ± 0.9 | 1.0 ± 0.1 |
| 24 | 15.6 ± 1.8 | 1.2 ± 0.3 |
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., a neuroblastoma cell line known to overexpress XIAP)[5]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)[4]
-
Vehicle control (DMSO)
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
White-walled 96-well plates suitable for luminescence readings
-
Multichannel pipette or automated pipetting station
-
Luminometer capable of reading multiwell plates
-
Plate shaker (optional)
Cell Seeding
-
Culture the selected cancer cell line in complete medium until approximately 80-90% confluent.
-
Trypsinize and resuspend the cells in fresh medium.
-
Perform a cell count and adjust the cell density to the desired concentration (e.g., 1 x 10^5 cells/mL).[5]
-
Seed 100 µL of the cell suspension into each well of a white-walled 96-well plate. This corresponds to 1 x 10^4 cells per well.[5]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
Treatment with this compound
-
Prepare a working solution of this compound in complete cell culture medium at the desired final concentration (e.g., 10 µM).[5] Also, prepare a vehicle control solution with the same final concentration of DMSO.
-
Carefully remove the medium from the wells of the 96-well plate containing the attached cells.
-
Add 100 µL of the this compound working solution to the treatment wells.
-
Add 100 µL of the vehicle control solution to the control wells.
-
Incubate the plate at 37°C for the desired treatment durations (e.g., 6, 12, and 24 hours).
Caspase-Glo® 3/7 Assay Protocol
-
At each designated time point, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reconstituted reagent to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.[5]
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds or by gentle tapping.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Background Subtraction: If a "no-cell" blank is included, subtract the average luminescence of the blank wells from all other readings.
-
Calculate Fold Change: For each time point, divide the average luminescence of the this compound treated wells by the average luminescence of the vehicle control wells. This will provide the fold change in caspase-3/7 activity.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: XIAP-mediated apoptosis signaling pathway and the mechanism of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the Caspase-Glo® 3/7 assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
Application Notes and Protocols: Dose-Response Analysis of XIAP Degrader-1 in Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
X-linked inhibitor of apoptosis protein (XIAP) is a critical regulator of cell death and is frequently overexpressed in cancer cells, including neuroblastoma, contributing to therapeutic resistance.[1][2] Targeted degradation of XIAP presents a promising therapeutic strategy to induce apoptosis in cancer cells. This document provides detailed application notes and protocols for the dose-response analysis of XIAP Degrader-1, a small molecule designed to promote the degradation of XIAP, in neuroblastoma cells.[3][4] The data and protocols presented here are based on studies of similar first-in-class ARTS (Apoptosis-Related Protein in the TGF-β Signaling Pathway) mimetics, such as A4, which have been shown to be effective in inducing apoptosis in high-risk neuroblastoma by specifically degrading XIAP.[1][5][6]
Data Presentation
The following tables summarize the quantitative data from dose-response studies of an XIAP degrader (exemplified by the ARTS mimetic A4) in various neuroblastoma cell lines.
Table 1: In Vitro Efficacy of XIAP Degrader in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | XIAP Expression | IC50 (µM) at 72h |
| KELLY | Amplified | High | 0.5 |
| NGP | Amplified | High | 1.2 |
| SK-N-BE(2)-C | Amplified | High | 2.5 |
| IMR-32 | Amplified | High | 3.0 |
| SH-SY5Y | Non-amplified | Moderate | > 10 |
| SK-N-AS | Non-amplified | Low | > 20 |
Data is representative of published findings for ARTS mimetic A4 and may vary for this compound.[1]
Table 2: Effect of XIAP Degrader on Apoptosis Markers in KELLY Neuroblastoma Cells
| Treatment (24h) | XIAP Protein Level (Normalized to Control) | Cleaved Caspase-3 Level (Fold Change) | Cleaved PARP Level (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| XIAP Degrader (1 µM) | 0.25 | 4.5 | 3.8 |
| XIAP Degrader (5 µM) | < 0.1 | 8.2 | 7.1 |
Data is illustrative and based on typical results from Western blot analysis.[7]
Signaling Pathways and Mechanism of Action
XIAP is an endogenous inhibitor of caspases, the key executioners of apoptosis.[8] It directly binds to and inhibits caspase-3, -7, and -9.[8] The pro-apoptotic protein ARTS promotes apoptosis by binding to XIAP and facilitating its degradation through the ubiquitin-proteasome system.[9][10]
This compound, as an ARTS mimetic, is designed to bind to XIAP and induce its ubiquitination and subsequent degradation by the proteasome.[3][11] This leads to the liberation and activation of caspases, ultimately triggering the apoptotic cascade.
Experimental Workflow
A typical workflow for analyzing the dose-response of this compound in neuroblastoma cells involves cell culture, treatment with the degrader, and subsequent analysis of cell viability and apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines (e.g., KELLY, SH-SY5Y)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for detecting the degradation of XIAP and the cleavage of apoptosis markers.
Materials:
-
Neuroblastoma cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-XIAP, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells.
Materials:
-
Neuroblastoma cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest the treated cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Logical Relationship of Experimental Outcomes
The combination of these assays provides a comprehensive understanding of the dose-dependent effects of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Primary Amine Tethered Small Molecules Promote the Degradation of X-Linked Inhibitor of Apoptosis Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. X-linked Inhibitor of Apoptosis Protein promotes the degradation of its antagonist, the pro-apoptotic ARTS protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A small-molecule ARTS mimetic promotes apoptosis through degradation of both XIAP and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Target Engagement Assay of XIAP Degrader-1 using NanoBRET® Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
X-linked inhibitor of apoptosis protein (XIAP) is a critical endogenous inhibitor of caspases, the key executioners of apoptosis.[1][2] By binding to and inhibiting caspases-3, -7, and -9, XIAP effectively blocks the apoptotic cascade.[1][2] Overexpression of XIAP has been implicated in the development and progression of various cancers by promoting cell survival and resistance to conventional therapies.[3] Consequently, XIAP has emerged as a promising therapeutic target for cancer treatment.
XIAP degraders are a novel class of therapeutic agents designed to induce the degradation of the XIAP protein, thereby restoring the apoptotic potential of cancer cells. "XIAP degrader-1" is a small molecule that promotes the degradation of the XIAP protein.[4][5] To effectively develop and characterize such degraders, it is crucial to quantify their engagement with the target protein within a cellular environment.
The NanoBRET® Target Engagement (TE) assay is a powerful, live-cell method for quantifying the binding of a test compound to a specific protein of interest.[6] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer from a bioluminescent donor (NanoLuc® luciferase fused to the target protein) to a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the target protein).[6] When a test compound binds to the target protein, it competes with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the determination of the compound's apparent affinity and target engagement in live cells.
These application notes provide a detailed protocol for utilizing the NanoBRET® TE assay to measure the target engagement of this compound.
Signaling Pathway of XIAP and its Degradation
XIAP stands as a central node in the regulation of apoptosis. Its degradation by compounds like this compound can tip the cellular balance towards programmed cell death.
Caption: XIAP's role in apoptosis and the effect of its degradation.
Experimental Workflow for NanoBRET® Target Engagement Assay
The NanoBRET® TE assay follows a straightforward workflow to determine the intracellular affinity of a test compound for its target protein.
Caption: Workflow of the NanoBRET® Target Engagement Assay.
Quantitative Data Summary
The primary outputs of the NanoBRET® TE assay are the IC50 value, representing the concentration of the degrader required to displace 50% of the tracer, and the DC50 value, which is the concentration at which 50% of the target protein is degraded. While specific data for "this compound" is not publicly available, the following table presents representative data for a pan-IAP degrader that also targets XIAP, illustrating the expected outcomes.
| Parameter | Description | Representative Value |
| IC50 | The concentration of a compound that displaces 50% of the NanoBRET® tracer from the target protein. This value is a measure of target engagement in live cells. | To be determined experimentally. Expected in the nanomolar to low micromolar range. |
| DC50 | The concentration of a degrader at which 50% of the target protein is degraded. | 0.7 nM (for a PROTAC pan-IAP degrader in MM.1S cells)[4] |
| Dmax | The maximum level of degradation achievable with a specific degrader. | To be determined experimentally. |
Experimental Protocols
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Pen/Strep
-
Opti-MEM® I Reduced Serum Medium
-
XIAP-NanoLuc® fusion vector (or similar construct expressing full-length human XIAP fused to NanoLuc®)
-
Transfection Carrier DNA
-
FuGENE® HD Transfection Reagent
-
NanoBRET® Tracer specific for IAPs (if available) or a suitable alternative
-
Tracer Dilution Buffer
-
This compound
-
DMSO
-
White, 96-well or 384-well assay plates
-
NanoBRET® Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring dual-filtered luminescence (460nm and 618nm)
Protocol for NanoBRET® Target Engagement Assay
This protocol is adapted from general NanoBRET® TE protocols and should be optimized for your specific experimental conditions.
Day 1: Cell Transfection
-
Prepare a transfection mix in Opti-MEM® containing the XIAP-NanoLuc® fusion vector and transfection carrier DNA.
-
Add FuGENE® HD Transfection Reagent and incubate for 20 minutes at room temperature to allow for the formation of transfection complexes.[6]
-
Add the transfection mix to a suspension of HEK293 cells.
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator to allow for expression of the XIAP-NanoLuc® fusion protein.[6]
Day 2: Cell Plating and Compound Addition
-
Harvest the transfected cells and resuspend them in Opti-MEM® at a concentration of 2x10^5 cells/mL.[6]
-
Prepare serial dilutions of this compound in DMSO. Further dilute these in Opti-MEM®.
-
Dispense the diluted this compound into the wells of a white assay plate. Include a "no compound" control (vehicle only).
-
Add 38 µL of the cell suspension to each well.[6]
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[6]
Day 2: Tracer and Substrate Addition and Signal Detection
-
Prepare the NanoBRET® Tracer solution by diluting the tracer in Tracer Dilution Buffer. The optimal tracer concentration needs to be determined experimentally but is typically around its KD,app.
-
Add the diluted tracer to all wells.
-
Prepare the NanoBRET® Nano-Glo® Substrate solution by diluting the substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®.[6]
-
Add 20 µL of the substrate solution to each well.[6]
-
Read the plate within 20 minutes on a plate reader equipped with 450nm (donor) and 610nm (acceptor) emission filters.[6]
Data Analysis
-
Calculate the Raw BRET Ratio:
-
BRET Ratio = (Acceptor Emission [610nm]) / (Donor Emission [450nm])
-
-
Calculate the Corrected BRET Ratio:
-
Corrected BRET Ratio = (BRET Ratio of sample) - (BRET Ratio of no-tracer control)
-
-
Convert to milliBRET Units (mBU):
-
mBU = Corrected BRET Ratio * 1000
-
-
Determine IC50:
-
Plot the mBU values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The NanoBRET® Target Engagement assay provides a robust and quantitative method to assess the intracellular interaction of this compound with its target protein. This detailed protocol and the accompanying information will enable researchers to effectively characterize the target engagement of novel XIAP degraders, a critical step in the development of new cancer therapeutics. The ability to measure compound affinity in a live-cell context provides more physiologically relevant data compared to traditional biochemical assays. By following this guide, researchers can generate high-quality, reproducible data to advance their drug discovery programs.
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 2. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC pan-IAP degrader-1 | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eubopen.org [eubopen.org]
Application Notes and Protocols for the Pharmacokinetic Analysis of XIAP Degraders in Animal Models
A Representative Study Based on XIAP Degrader-1
Disclaimer: Following a comprehensive literature search, no specific in vivo pharmacokinetic data for a compound designated "this compound" was found in the public domain. The following application note has been constructed as a representative guide for researchers. It provides a detailed framework, including hypothetical data and standardized protocols, for conducting pharmacokinetic analysis of novel XIAP degraders.
Introduction
X-linked inhibitor of apoptosis protein (XIAP) is a critical regulator of programmed cell death and a high-value target in oncology. Small molecule XIAP degraders represent a promising therapeutic modality designed to induce the ubiquitination and subsequent proteasomal degradation of XIAP, thereby sensitizing cancer cells to apoptosis. Understanding the pharmacokinetic (PK) profile of these degraders is essential for their preclinical and clinical development. This document outlines a comprehensive protocol for the pharmacokinetic analysis of a representative XIAP degrader in a mouse model, including study design, sample collection, bioanalytical methods, and data analysis.
Pharmacokinetic Data Summary (Hypothetical Data)
The following tables present hypothetical pharmacokinetic parameters for a representative XIAP degrader following intravenous and oral administration in mice. These tables are for illustrative purposes to guide data presentation.
Table 1: Plasma Pharmacokinetic Parameters of a Representative XIAP Degrader Following a Single Intravenous (IV) Bolus Dose in Mice
| Parameter | 1 mg/kg IV | Units |
| C₀ | 250 | ng/mL |
| T½ | 2.5 | h |
| AUC₀-t | 450 | ng·h/mL |
| AUC₀-inf | 465 | ng·h/mL |
| CL | 35.5 | mL/min/kg |
| Vd | 7.8 | L/kg |
Table 2: Plasma Pharmacokinetic Parameters of a Representative XIAP Degrader Following a Single Oral (PO) Gavage Dose in Mice
| Parameter | 10 mg/kg PO | Units |
| Cmax | 320 | ng/mL |
| Tmax | 1.0 | h |
| T½ | 2.8 | h |
| AUC₀-t | 980 | ng·h/mL |
| AUC₀-inf | 1010 | ng·h/mL |
| F (%) | 21.7 | % |
Abbreviations: C₀ (initial plasma concentration), T½ (half-life), AUC₀-t (area under the concentration-time curve from time 0 to the last measurable concentration), AUC₀-inf (area under the concentration-time curve from time 0 to infinity), CL (clearance), Vd (volume of distribution), Cmax (maximum plasma concentration), Tmax (time to reach Cmax), F (bioavailability).
Experimental Protocols
Animal Husbandry and Acclimation
-
Species: Male BALB/c mice (6-8 weeks old, weighing 20-25 g).
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: Standard chow and water are provided ad libitum.
-
Acclimation: Animals are acclimated for at least one week prior to the experiment.
Formulation and Dosing
-
Intravenous (IV) Formulation: The XIAP degrader is dissolved in a vehicle of 5% DMSO, 40% PEG300, and 55% saline to a final concentration of 0.1 mg/mL.
-
Oral (PO) Formulation: The XIAP degrader is suspended in a vehicle of 0.5% methylcellulose in water to a final concentration of 1 mg/mL.
-
Dose Administration:
-
IV: A single 1 mg/kg dose is administered via the lateral tail vein.
-
PO: A single 10 mg/kg dose is administered by oral gavage.
-
Blood Sample Collection
-
Study Design: A serial sampling design is used, with 3-4 mice per time point.
-
Sampling Time Points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Collection Method: Approximately 50 µL of blood is collected from the saphenous vein at each time point into K2-EDTA coated microcentrifuge tubes.
-
Plasma Preparation: Blood samples are immediately centrifuged at 2000 x g for 10 minutes at 4°C to separate the plasma. The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 20 µL of plasma, add 80 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a 96-well plate for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific parent-to-product ion transitions for the analyte and internal standard are optimized.
-
-
Data Analysis: A calibration curve is generated using standard samples of known concentrations. The concentration of the XIAP degrader in the plasma samples is determined by interpolating from the calibration curve.
Visualizations
Caption: Experimental workflow for pharmacokinetic analysis.
Troubleshooting & Optimization
Troubleshooting inconsistent XIAP degradation with XIAP degrader-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using XIAP degrader-1. If you are experiencing inconsistent degradation of the X-linked inhibitor of apoptosis protein (XIAP), please consult the resources below.
Troubleshooting Guides
This section addresses specific issues that can lead to inconsistent or unexpected results during your experiments with this compound.
Question 1: Why am I observing inconsistent or minimal XIAP degradation after treatment with this compound?
Answer: Inconsistent XIAP degradation can stem from several factors ranging from experimental setup to cellular context. Here are the most common causes and their solutions:
-
Suboptimal Degrader Concentration: The concentration of this compound is critical for efficient degradation. Both insufficient and excessive concentrations can lead to poor results. High concentrations can lead to the "hook effect," where the formation of a productive ternary complex (XIAP-degrader-E3 ligase) is impaired due to the formation of inactive binary complexes.[1]
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A typical starting point is to test a range of concentrations (e.g., 1 nM to 10 µM).
-
-
Inappropriate Incubation Time: The kinetics of protein degradation can vary between cell types.
-
Solution: Conduct a time-course experiment to identify the optimal treatment duration. It is recommended to test both short (4-8 hours) and long (12-24 hours) time points initially.[2]
-
-
Cell Line Variability: Different cell lines can have varying levels of XIAP expression, E3 ligase availability, and proteasome activity, all of which can affect the efficiency of degradation.
-
Solution: Confirm the basal expression level of XIAP in your chosen cell line via Western blot. If XIAP levels are very low, consider using a different cell line with higher endogenous expression.
-
-
Reagent Quality and Handling:
-
This compound: Ensure the compound is properly stored to maintain its stability. For example, stock solutions of this compound should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]
-
Antibodies: Poor quality or non-specific antibodies for XIAP can lead to unreliable detection in Western blots.
-
-
Compromised Proteasome Function: Since this compound utilizes the ubiquitin-proteasome system, any impairment in this pathway will inhibit degradation.[8][]
-
Solution: As a control, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG-132). An accumulation of XIAP in the presence of the proteasome inhibitor would confirm that the degradation is proteasome-dependent.[10]
-
Question 2: I've optimized the concentration and incubation time, but the degradation is still not consistent. What other factors could be at play?
Answer: If you've ruled out the common issues, consider these less obvious factors:
-
Cellular Health and Confluency: Unhealthy or overly confluent cells may have altered protein turnover rates and signaling pathways.
-
Solution: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for all experiments.
-
-
Off-Target Effects: While this compound is designed to be specific, off-target effects can sometimes occur, potentially interfering with cellular processes that impact XIAP degradation.[11]
-
Solution: If you suspect off-target effects, consider using a negative control compound that is structurally similar to this compound but does not bind to XIAP or the E3 ligase.
-
-
"Hook Effect": As mentioned previously, at very high concentrations, PROTACs can exhibit reduced efficacy due to the formation of non-productive binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[1]
-
Solution: A careful dose-response analysis is the best way to identify and avoid the hook effect. The optimal concentration for degradation is often at an intermediate level, not the highest concentration tested.
-
Experimental Workflow & Signaling Pathways
This compound Mechanism of Action
Caption: Mechanism of XIAP degradation by this compound (a PROTAC).
XIAP Signaling Pathways
Caption: Key signaling pathways regulated by XIAP.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent XIAP degradation.
Frequently Asked Questions (FAQs)
Q1: What is XIAP and what are its primary functions?
A1: X-linked inhibitor of apoptosis (XIAP) is the most potent endogenous member of the inhibitor of apoptosis protein (IAP) family.[12] Its primary role is to regulate programmed cell death by directly binding to and inhibiting caspases, particularly caspase-3, -7, and -9.[13][14] Beyond its anti-apoptotic functions, XIAP is also involved in modulating inflammatory signaling, immunity, and cell proliferation.[13][14][15]
Q2: What is the mechanism of action for this compound?
A2: this compound is a Proteolysis Targeting Chimera (PROTAC).[8] PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (XIAP), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[16][17] By bringing XIAP and an E3 ligase into close proximity, this compound facilitates the ubiquitination of XIAP, marking it for degradation by the proteasome.[8][]
Q3: How should I prepare and store this compound?
A3: For optimal performance, this compound should be handled and stored correctly.
-
Preparation: It is typically dissolved in a solvent like DMSO to create a stock solution.[3]
-
Storage: The stock solution should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] Avoid repeated freeze-thaw cycles.
Q4: What are some recommended starting concentrations and treatment times for this compound?
A4: The optimal conditions are cell-type dependent and should be determined empirically. However, the following table provides a general starting point for optimization.
| Parameter | Recommended Range | Rationale |
| Concentration | 1 nM - 10 µM | A broad range is necessary to identify the optimal concentration and avoid the "hook effect".[1] |
| Incubation Time | 4 - 24 hours | Degradation kinetics can vary; testing both early and late time points is recommended.[2] |
Key Experimental Protocols
Protocol 1: Western Blotting for XIAP Detection
This protocol outlines the general steps for detecting XIAP protein levels by Western blot to assess degradation.
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the determined amount of time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against XIAP (refer to manufacturer's datasheet for dilution) overnight at 4°C.[4][5][7]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Be sure to include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Protocol 2: Proteasome Activity Assay
This assay can be used to confirm that the degradation of XIAP is dependent on the proteasome.
-
Experimental Setup:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1-2 hours.[10]
-
Treat the cells (with and without the proteasome inhibitor) with the optimal concentration of this compound.
-
Include a vehicle-only control group.
-
-
Sample Collection and Analysis:
-
After the desired incubation time, harvest the cells and prepare lysates as described in the Western blot protocol.
-
Analyze the XIAP protein levels by Western blot.
-
-
Expected Outcome:
-
In cells treated with this compound alone, XIAP levels should decrease.
-
In cells co-treated with this compound and a proteasome inhibitor, the degradation of XIAP should be blocked, resulting in XIAP levels comparable to or higher than the control. This "rescue" of XIAP expression confirms proteasome-dependent degradation.[10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. XIAP (D2Z8W) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. XIAP Antibody | Cell Signaling Technology [cellsignal.com]
- 6. bosterbio.com [bosterbio.com]
- 7. XIAP antibody (10037-1-Ig) | Proteintech [ptglab.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Cell Death and Immunity by XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A potential role of X-linked inhibitor of apoptosis protein in mitochondrial membrane permeabilization and its implication in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. XIAP as a multifaceted molecule in Cellular Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing XIAP Degrader-1 for Effective Apoptosis Induction
Welcome to the technical support center for XIAP Degrader-1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experiments aimed at inducing apoptosis through the targeted degradation of the X-linked inhibitor of apoptosis protein (XIAP).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that promotes the degradation of XIAP.[1][2] It functions as a "molecular glue" or a similar type of degrader that brings XIAP into proximity with an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of XIAP, marking it for degradation by the proteasome. The degradation of XIAP, a potent inhibitor of caspases-3, -7, and -9, liberates these key executioner caspases, thereby enabling the induction of apoptosis.
Q2: What is the optimal concentration range for this compound?
A2: The optimal concentration for this compound is cell-line dependent and should be determined empirically. As a starting point, a dose-response experiment ranging from low nanomolar to high micromolar is recommended. For a similar XIAP-degrading ARTS mimetic, A4, effective concentrations for inducing apoptosis in neuroblastoma cell lines were in the micromolar range.[3] It is crucial to perform a concentration-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and to observe the phenotypic outcome (apoptosis).
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed with bifunctional degraders where the degradation efficiency decreases at very high concentrations. This occurs because at excessive concentrations, the degrader can form separate binary complexes with either XIAP or the E3 ligase, rather than the productive ternary complex required for ubiquitination. To avoid the hook effect, it is essential to perform a full dose-response curve to identify the optimal concentration range that promotes maximal degradation before the effect diminishes.
Q4: How quickly should I expect to see XIAP degradation and apoptosis induction?
A4: XIAP degradation can be a rapid process. For some XIAP degraders, degradation can be observed within 10-15 minutes of treatment.[3] The onset of apoptosis, as measured by caspase activation or Annexin V staining, will follow the degradation of XIAP. A time-course experiment is recommended, with early time points (e.g., 1, 2, 4 hours) for assessing XIAP levels and later time points (e.g., 6, 12, 24, 48 hours) for apoptosis assays.
Q5: What are the appropriate controls for my experiments?
A5: Essential controls include:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Negative Control Compound: If available, a structurally similar but inactive version of the degrader that does not induce XIAP degradation.
-
Positive Control for Apoptosis: A known apoptosis-inducing agent (e.g., staurosporine) to ensure the apoptosis detection assays are working correctly.
-
Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG-132) should rescue XIAP from degradation, confirming the mechanism of action.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low XIAP degradation | 1. Suboptimal Degrader Concentration: The concentration of this compound may be too low or in the range of the "hook effect".2. Incorrect Time Point: XIAP degradation may be transient, and the chosen time point may have missed the peak degradation.3. Cell Line Resistance: The cell line may have low expression of the required E3 ligase or other factors necessary for degradation.4. Poor Compound Stability or Permeability: The degrader may be unstable in culture media or have poor cell permeability. | 1. Perform a Dose-Response Experiment: Test a wide range of concentrations (e.g., 1 nM to 50 µM) to determine the optimal concentration and identify a potential hook effect.2. Conduct a Time-Course Experiment: Analyze XIAP protein levels at multiple time points (e.g., 1, 2, 4, 8, 12, 24 hours).3. Test Different Cell Lines: If possible, use a cell line known to be sensitive to XIAP degradation as a positive control.4. Consult Compound Datasheet: Check the recommended solvent and storage conditions. Consider using permeability assays if this is a recurring issue. |
| XIAP degradation is observed, but no apoptosis | 1. Insufficient XIAP Degradation: The level of XIAP degradation may not be sufficient to trigger the apoptotic cascade.2. Blockage Downstream of XIAP: The apoptotic pathway may be blocked at a point downstream of XIAP and the caspases it inhibits.3. Timing of Apoptosis Assay: The time point for the apoptosis assay may be too early.4. Cell Proliferation Rate: In rapidly dividing cells, the effect of apoptosis may be masked by cell proliferation. | 1. Optimize Degrader Concentration: Aim for a concentration that achieves maximal XIAP degradation (Dmax).2. Investigate Downstream Apoptosis Proteins: Check the expression and activation status of other apoptosis-related proteins (e.g., other IAP family members, Bcl-2 family proteins).3. Perform a Time-Course for Apoptosis: Measure apoptosis at later time points (e.g., 24, 48, 72 hours).4. Use a Cell Viability Assay in Parallel: Concurrently measure cell viability (e.g., using a RealTime-Glo™ assay) to assess the overall effect on cell growth and death. |
| High background in apoptosis assays | 1. Unhealthy Cells at Baseline: Cells may be stressed due to culture conditions, leading to baseline apoptosis.2. Toxicity of the Vehicle or Compound: High concentrations of the vehicle (e.g., DMSO) or the degrader itself may be causing non-specific cell death.3. Assay-Specific Issues: For flow cytometry, improper compensation or gating can lead to inaccurate results. For luminescence-based assays, background signal from the media can be an issue. | 1. Optimize Cell Culture Conditions: Ensure cells are healthy and not overgrown before starting the experiment.2. Test Vehicle Toxicity: Run a vehicle-only control at the highest concentration used. If the degrader is suspected of off-target toxicity, test a lower, effective concentration.3. Include Proper Controls for Assays: For flow cytometry, use single-stain controls for compensation. For luminescence assays, include a "no-cell" background control. |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect the outcome.2. Inconsistent Compound Preparation: Improper storage or repeated freeze-thaw cycles of the degrader stock solution can lead to loss of activity.3. Variability in Assay Performance: Minor variations in incubation times, reagent concentrations, or instrument settings can lead to inconsistencies. | 1. Standardize Cell Culture Protocols: Use cells within a defined passage number range and seed at a consistent density.2. Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles.3. Follow Assay Protocols Precisely: Ensure consistent execution of all experimental steps. |
Quantitative Data Summary
The following data is for the ARTS mimetic A4, a known XIAP degrader, and is provided as a representative example. Researchers should generate their own data for this compound in their specific experimental system.
Table 1: Concentration-Dependent Degradation of XIAP by ARTS Mimetic A4 in Neuroblastoma Cell Lines
| Cell Line | 2-hour DC50 (µM) |
| BE(2)-C | 22.3 |
| KELLY | 3.9 |
| Data adapted from Choo et al., Cancer Research Communications, 2023.[3] |
Table 2: Induction of Apoptosis Markers by ARTS Mimetic A4 (10 µM) in Neuroblastoma Cell Lines over Time
| Cell Line | Time (hours) | Cleaved PARP | Cleaved Caspase-3 |
| BE(2)-C | 0 | Baseline | Baseline |
| 6 | + | + | |
| 12 | ++ | ++ | |
| 24 | +++ | +++ | |
| KELLY | 0 | Baseline | Baseline |
| 6 | + | + | |
| 12 | ++ | ++ | |
| 24 | +++ | +++ | |
| Qualitative representation of Western blot data from Choo et al., Cancer Research Communications, 2023. '+' indicates the level of increase from baseline.[3] |
Experimental Protocols
Western Blot for XIAP Degradation and Apoptosis Markers
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (and controls) for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against XIAP, cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells as described above. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add additional 1X Annexin V binding buffer to each tube and analyze the samples on a flow cytometer immediately.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay (Luminescence-based)
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density appropriate for your cell line.
-
Cell Treatment: Treat cells with this compound and controls.
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations
Caption: XIAP signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for optimizing XIAP degrader concentration.
References
- 1. Primary Amine Tethered Small Molecules Promote the Degradation of X-Linked Inhibitor of Apoptosis Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of XIAP degrader-1 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing XIAP degrader-1 in cellular assays. The information is designed to help address potential off-target effects and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule designed to specifically induce the degradation of the X-linked inhibitor of apoptosis protein (XIAP). It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. By binding to both XIAP and an E3 ubiquitin ligase, it facilitates the tagging of XIAP with ubiquitin, marking it for destruction by the proteasome. This leads to a reduction in cellular XIAP levels, which can sensitize cancer cells to apoptosis.
Q2: What are the potential off-target effects of this compound?
While this compound is designed to be selective for XIAP, a primary concern with molecules targeting the inhibitor of apoptosis (IAP) family is the potential for cross-reactivity with other IAP members, such as cIAP1 and cIAP2.[1][2][3] These proteins share structural similarities, particularly in the BIR domains that are often targeted by IAP antagonists and degraders.[1] Degradation of cIAP1 and cIAP2 can lead to the activation of the non-canonical NF-κB pathway, which may produce unintended biological consequences.[4] Broader, unforeseen off-target effects on other cellular proteins are also possible.
Q3: How can I assess the on-target engagement of this compound in my cells?
A NanoBRET™ Target Engagement Assay is a robust method to confirm that this compound is binding to XIAP within intact cells.[5][6] This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged XIAP protein by the degrader, providing a quantitative measure of target engagement.
Q4: What is the expected downstream cellular phenotype after successful XIAP degradation?
The primary expected phenotype following XIAP degradation is an increase in apoptosis, particularly in cell lines that are dependent on XIAP for survival.[7][8] This can be measured by an increase in the activity of effector caspases, such as caspase-3 and caspase-7.
Q5: Should I be concerned about pan-IAP inhibitor effects with this compound?
Yes, it is a valid concern. Many small molecule IAP antagonists exhibit activity against multiple IAP family members.[2][3][9] It is crucial to experimentally verify the selectivity of this compound in your specific cellular model. This can be achieved by monitoring the protein levels of cIAP1 and cIAP2 alongside XIAP following treatment.
Troubleshooting Guides
Problem 1: No or weak induction of apoptosis observed after treatment with this compound.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient XIAP degradation | 1. Confirm XIAP degradation: Perform a Western blot to check XIAP protein levels after treatment. Include a time-course and dose-response experiment. 2. Optimize treatment conditions: Increase the concentration of this compound or extend the treatment time. 3. Cell line dependency: The cell line used may not be dependent on XIAP for survival. Consider using a positive control cell line known to be sensitive to XIAP loss. |
| Assay-related issues (Caspase-Glo® 3/7) | 1. Assay timing: Measure caspase activity at multiple time points (e.g., 12, 24, 48 hours) as the peak activity can be transient.[10] 2. Cell density: Ensure optimal cell seeding density. Overly confluent or sparse cells can affect apoptosis induction. 3. Reagent integrity: Ensure the Caspase-Glo® reagent is properly stored and has not expired. 4. Compound interference: Test for potential interference of this compound with the luciferase enzyme in a cell-free assay.[11] |
| Cellular resistance mechanisms | 1. Upregulation of other anti-apoptotic proteins: Check the expression levels of other anti-apoptotic proteins like Bcl-2 family members. 2. Drug efflux: The compound may be actively transported out of the cells. |
Problem 2: Significant cell death is observed, but I need to confirm it is due to on-target XIAP degradation.
| Possible Cause | Troubleshooting Suggestion |
| Off-target toxicity | 1. Assess cIAP1/cIAP2 degradation: Perform a Western blot to determine if this compound is also degrading cIAP1 and cIAP2. Degradation of these proteins can also induce apoptosis.[12] 2. XIAP rescue experiment: Overexpress a degrader-resistant mutant of XIAP. If the cell death is on-target, overexpression of the resistant XIAP should rescue the phenotype. 3. Proteomics analysis: Perform unbiased proteomics to identify other proteins that are degraded upon treatment with this compound.[13][14][15] |
| General compound cytotoxicity | 1. Use an inactive control: Synthesize or obtain an inactive analogue of this compound that does not bind to XIAP but is structurally similar. This control should not induce apoptosis. 2. Dose-response analysis: A specific, on-target effect should exhibit a clear dose-response relationship that correlates with XIAP degradation. |
Problem 3: Difficulty interpreting NanoBRET™ Target Engagement Assay results.
| Possible Cause | Troubleshooting Suggestion |
| Low BRET signal or poor assay window | 1. Optimize donor:acceptor ratio: Titrate the expression levels of the NanoLuc®-XIAP (donor) and HaloTag®-tracer (acceptor) to find the optimal ratio that gives the best signal-to-background.[16] 2. Tracer concentration: Ensure the tracer concentration is at or below the EC50 value for optimal competition. 3. Cell density: Optimize the number of cells seeded per well. |
| No or weak displacement by this compound | 1. Compound permeability: The degrader may not be efficiently entering the cells. Permeabilize the cells with digitonin as a control to assess intracellular target engagement.[5] 2. Incorrect assay setup: Double-check all reagent concentrations and incubation times as per the manufacturer's protocol. |
| High background signal | 1. Spectral overlap: Ensure that the correct filter sets for the NanoLuc® donor and the red-shifted acceptor are being used to minimize spectral overlap.[17] 2. Autofluorescence: Check for autofluorescence of the compound at the wavelengths used for the assay. |
Experimental Protocols
Protocol 1: Western Blotting for XIAP, cIAP1, and cIAP2 Degradation
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Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 12, 24 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against XIAP, cIAP1, cIAP2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a predetermined optimal density.
-
Treatment: Treat cells with a dilution series of this compound and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48 hours).
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Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Incubation and Measurement: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light. Measure the luminescence using a plate-reading luminometer.
Protocol 3: NanoBRET™ Target Engagement Assay
-
Transfection: Co-transfect cells with a NanoLuc®-XIAP fusion vector and a control vector in a 10 cm dish.
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Cell Seeding: The following day, seed the transfected cells into a 96-well white plate.
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Tracer and Compound Addition: Add the HaloTag® NanoBRET™ 618 Ligand (tracer) to the cells. Immediately add this compound at various concentrations.
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Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
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Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
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Signal Measurement: Read the donor emission (460 nm) and acceptor emission (610 nm) within 10 minutes using a luminometer equipped with the appropriate filters. Calculate the NanoBRET™ ratio.
Protocol 4: Global Proteomics for Off-Target Identification
-
Sample Preparation: Treat cells with this compound and a vehicle control for a time point sufficient to induce degradation of XIAP (e.g., 8 hours). Harvest and lyse the cells.
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Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling (Optional but Recommended): Label the peptides from different treatment groups with tandem mass tags (TMT) for multiplexed quantitative analysis.
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LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Perform statistical analysis to identify proteins with significantly altered abundance in the this compound treated samples compared to the control.
Visualizations
Caption: Mechanism of this compound Action.
Caption: Troubleshooting Workflow for Off-Target Effects.
Caption: XIAP and Potential Off-Target Signaling Pathways.
References
- 1. Accelerating Protein Degrader Discovery with IAP [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
- 6. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Degrader Building Blocks with IAP In Silico-Derived Ligands [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antagonism of c-IAP and XIAP proteins is required for efficient induction of cell death by small-molecule IAP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promegaconnections.com [promegaconnections.com]
- 17. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
Managing cell culture contamination during long-term XIAP degrader-1 studies
<_ _= "The user wants a technical support center about managing cell culture contamination during long-term XIAP degrader-1 studies.
I need to create a comprehensive resource that includes:
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FAQs and troubleshooting guides in a Q&A format.
-
Tables summarizing quantitative data.
-
Detailed experimental protocols.
-
Graphviz diagrams for workflows and pathways with specific styling.
I will structure my response into the following sections:
1. Technical Support Center: Managing Cell Culture Contamination
- 1.1 Frequently Asked Questions (FAQs)
- General questions about cell culture contamination.
- Specific questions related to long-term studies and this compound.
- 1.2 Troubleshooting Guides
- Step-by-step guides for identifying and addressing different types of contamination.
2. Quantitative Data Summary
- Table summarizing common contaminants.
- Table with recommended antibiotic/antimycotic concentrations.
3. Detailed Experimental Protocols
- Protocol for Aseptic Technique in Long-Term Cell Culture.
- Protocol for Mycoplasma Detection via PCR.
- Protocol for Mycoplasma Detection via DAPI Staining.
4. Visual Guides and Pathways
- Graphviz diagram for a contamination troubleshooting workflow.
- Graphviz diagram for a long-term this compound experimental workflow.
- Graphviz diagram illustrating the XIAP signaling pathway and the mechanism of this compound.
I will now start generating the content for each section, ensuring that I adhere to all the user's requirements, including the specific formatting for citations and Graphviz diagrams."## Technical Support Center: Managing Cell Culture Contamination in Long-Term this compound Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the prevention, detection, and management of cell culture contamination during prolonged experimental timelines involving this compound.
Frequently Asked Questions (FAQs)
General Cell Culture Contamination
Q1: What are the most common types of contamination in cell culture?
A1: The most prevalent contaminants are bacteria, mycoplasma, yeast, fungi (molds), and viruses.[1][2][3] Cross-contamination with other cell lines is also a significant issue.[4][5]
Q2: What are the tell-tale signs of bacterial or fungal contamination?
A2: Key indicators include a sudden drop in pH (media turning yellow for bacteria), a rise in pH (media turning pink for fungi), cloudiness or turbidity in the culture medium, and the appearance of small, motile particles (bacteria) or filamentous structures (fungi) under a microscope.[1][3][6]
Q3: Why is mycoplasma contamination a particular concern?
A3: Mycoplasma is a type of bacteria that lacks a cell wall, making it resistant to many common antibiotics.[7] Infections are often difficult to detect as they may not cause obvious turbidity or pH changes but can significantly alter cell metabolism, growth, and gene expression, thereby compromising experimental results.[6][7]
Q4: How can I prevent contamination in my cell cultures?
A4: Strict adherence to aseptic technique is paramount.[3][4] This includes working in a laminar flow hood, regularly disinfecting surfaces with 70% ethanol, using sterile reagents and equipment, and practicing good personal hygiene.[4][8][9][10] It is also advisable to quarantine new cell lines and regularly test for mycoplasma.[2][3]
Long-Term Studies and this compound
Q5: What are the unique challenges of preventing contamination in long-term studies?
A5: Long-term cultures (lasting weeks or months) have an increased risk of contamination due to repeated handling, extended incubation times, and the potential for slow-growing organisms to establish themselves.[4][5] Maintaining stringent aseptic technique over a prolonged period is critical.
Q6: What is this compound and how does it work?
A6: this compound is a small molecule that promotes the degradation of the X-linked inhibitor of apoptosis protein (XIAP).[11][12] By targeting XIAP for degradation, it can induce apoptosis (programmed cell death) in cancer cells where XIAP is overexpressed.[13]
Q7: Can this compound affect my cells' susceptibility to contamination?
A7: While this compound's primary role is to induce apoptosis, any compound that stresses cells or alters their metabolism could potentially make them more vulnerable to opportunistic infections. It is crucial to maintain a sterile environment to ensure that observed cell death is a result of the degrader's activity and not due to contamination.
Q8: If I suspect contamination during my long-term this compound study, should I try to salvage the culture?
A8: For most types of contamination, especially bacterial and fungal, it is best to discard the culture immediately to prevent it from spreading.[2][6] Attempting to rescue cultures with high doses of antibiotics is often unsuccessful and can mask underlying issues.[14][15] For invaluable cultures, specific elimination protocols for mycoplasma can be attempted, but the cells should be re-tested thoroughly.[16]
Troubleshooting Guides
Identifying the Source of Contamination
Q1: My cultures are suddenly contaminated. How do I find the source?
A1: Systematically investigate potential sources:
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Reagents and Media: Check for contamination in shared media, serum, and supplements. Test new lots before use.[6]
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Equipment: Ensure incubators, water baths, and pipettes are regularly cleaned and disinfected.[6]
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Aseptic Technique: Review your and your lab members' aseptic practices. Inconsistent technique is a common cause.[6]
-
Environment: Check for drafts or issues with the biosafety cabinet's airflow.[6]
Dealing with Specific Contaminants
Q2: I see small, moving particles in my culture, and the media is yellow and cloudy. What should I do?
A2: This indicates bacterial contamination.[1][3]
-
Immediately discard the contaminated flask(s) to prevent cross-contamination.
-
Thoroughly disinfect the biosafety cabinet and any equipment used.[2]
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Check other cultures that may have been handled at the same time or are in the same incubator.
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Review your aseptic technique and ensure all media and reagents are sterile.[3]
Q3: I've noticed fuzzy, floating colonies in my culture. What is this and how do I handle it?
A3: This is likely fungal (mold) contamination.[14]
-
Dispose of the contaminated culture immediately. Fungal spores can spread easily through the air.[15]
-
Clean and disinfect the incubator and biosafety cabinet thoroughly. Consider a more extensive decontamination procedure.[2]
-
Replace any shared reagents that may have been exposed.
-
Check air filters in the lab and biosafety cabinet.[15]
Q4: My cells are growing poorly, but the media looks clear. What could be the problem?
A4: This could be a sign of mycoplasma contamination.[6]
-
Isolate the suspicious culture.
-
Perform a mycoplasma detection test, such as PCR or DAPI staining.[17]
-
If positive, discard the culture and all related reagents.
-
Test all other cell lines in the lab for mycoplasma.
-
Thoroughly decontaminate the work area and incubator.[2]
Quantitative Data Summary
Table 1: Characteristics of Common Cell Culture Contaminants
| Contaminant | Appearance in Culture | pH Change | Microscopic Appearance |
| Bacteria | Turbid/cloudy medium[1][3] | Acidic (Yellow)[1] | Small, motile rods or cocci[1] |
| Yeast | Slight turbidity | Acidic (Yellowish) | Oval or round budding particles[2] |
| Fungi (Mold) | Fuzzy, filamentous colonies[14] | Alkaline (Pink) | Thin, thread-like hyphae[2] |
| Mycoplasma | Generally no visible change[6] | No significant change | Not visible with a standard light microscope |
Table 2: Recommended Concentrations for Antibiotic/Antimycotic Treatment (for preventative use or rescue of invaluable cultures)
| Agent | Target Organism | Typical Working Concentration | Notes |
| Penicillin-Streptomycin | Gram-positive & Gram-negative bacteria | 50-100 U/mL Penicillin, 50-100 µg/mL Streptomycin | Commonly used for prevention. Not effective against mycoplasma.[7] |
| Amphotericin B | Fungi (yeast and mold) | 0.25-2.5 µg/mL | Can be toxic to some cell lines.[2] |
| Ciprofloxacin | Mycoplasma | 10 µg/mL | A potential treatment for mycoplasma-positive cultures.[16] |
| Plasmocin | Mycoplasma | 25 µg/mL (treatment), 5 µg/mL (prophylactic) | A combination of two bactericidal antibiotics. |
Detailed Experimental Protocols
Protocol 1: Aseptic Technique for Long-Term Cell Culture
-
Preparation: Before starting, tie back long hair and wear appropriate personal protective equipment (lab coat, gloves).[10]
-
Disinfection: Thoroughly spray the interior of the biosafety cabinet with 70% ethanol and wipe with a sterile, lint-free wipe.[10] Also, wipe down all items (media bottles, flasks, etc.) before placing them in the hood.[9]
-
Workflow: Arrange materials in the hood to create a clear workspace and avoid blocking the air grilles.[10]
-
Handling:
-
Incubation: Ensure the incubator is clean and the water pan is regularly emptied and refilled with sterile water.
-
Completion: After work is complete, disinfect the biosafety cabinet again.[10]
Protocol 2: Mycoplasma Detection by PCR
This protocol is a general guideline; always refer to the manufacturer's instructions for your specific PCR kit.
-
Sample Preparation: Culture cells to a high density. Let the cells sit in unchanged media for at least 3-5 days after reaching confluency.[16]
-
Media Collection: Collect 100 µL to 1 mL of the culture supernatant into a sterile microcentrifuge tube.[16]
-
Pelleting: Centrifuge the media at high speed for 10 minutes to pellet any cells and mycoplasma.[16]
-
Master Mix Preparation: Prepare a PCR master mix according to your kit's instructions. This typically includes a Taq buffer, dNTPs, primers, and Taq polymerase.[16]
-
PCR Reaction: Add 5 µL of the collected media supernatant to 45 µL of the master mix in a PCR tube or plate.[16] Include positive and negative controls.
-
Thermocycling: Run the PCR reaction using a program with appropriate annealing and extension temperatures for the primers used. A typical program might involve an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[16]
-
Analysis: Analyze the PCR products by gel electrophoresis. A band of the expected size in the sample lane indicates a positive result for mycoplasma.
Protocol 3: Mycoplasma Detection by DAPI Staining
This method allows for the visualization of mycoplasma DNA.
-
Cell Plating: Culture the cells to be tested on a glass-bottom dish or coverslip.[7]
-
Fixation: Remove the culture medium and fix the cells with a 4% paraformaldehyde (PFA) solution for 15 minutes at room temperature.[7]
-
Washing: Wash the cells twice with 1X Phosphate-Buffered Saline (PBS).[7]
-
Staining: Incubate the cells with a DAPI solution (e.g., 1 µg/mL in PBS) for 1-5 minutes.[7]
-
Final Washes: Wash the cells 2-3 times with 1X PBS.[7]
-
Visualization: Observe the cells using a fluorescence microscope. In uncontaminated cells, only the nuclei will be fluorescent. In mycoplasma-contaminated cultures, small fluorescent dots or flecks will be visible in the cytoplasm and surrounding the cells.[7][17]
Visual Guides and Pathways
Diagram 1: Contamination Troubleshooting Workflow
Caption: A decision tree for troubleshooting cell culture contamination.
Diagram 2: Experimental Workflow for a Long-Term this compound Study
Caption: Workflow for a long-term this compound experiment.
Diagram 3: XIAP Signaling Pathway and Mechanism of this compound
Caption: XIAP's role in inhibiting apoptosis and its degradation mechanism.
References
- 1. goldbio.com [goldbio.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. How to Prevent Contamination in Long-Term Cell Cultures [synapse.patsnap.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 8. editverse.com [editverse.com]
- 9. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Mastering Aseptic Technique: The Foundation of Successful Cell Culture | Lab Manager [labmanager.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound|CAS |DC Chemicals [dcchemicals.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. akadeum.com [akadeum.com]
- 15. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 16. portals.broadinstitute.org [portals.broadinstitute.org]
- 17. media.tghn.org [media.tghn.org]
Technical Support Center: Accurate Quantification of XIAP Degradation by Western Blot Normalization
Welcome to the technical support center for normalizing Western blot data to accurately quantify the degradation of X-linked inhibitor of apoptosis protein (XIAP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure reliable and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for accurately quantifying XIAP degradation?
A1: The most critical factor is the normalization strategy used to account for variations in protein loading and transfer between lanes on a Western blot. Without proper normalization, it is impossible to determine if changes in the XIAP band intensity are due to biological effects (i.e., degradation) or experimental inconsistencies.
Q2: What are the main methods for normalizing Western blot data for XIAP quantification?
A2: There are two primary methods for normalization:
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Housekeeping Protein (HKP) Normalization: This traditional method uses the signal from a constitutively expressed protein (e.g., β-actin, GAPDH, α-tubulin) to normalize the XIAP signal. The assumption is that the expression of the HKP remains constant across all experimental conditions.
-
Total Protein Normalization (TPN): This method uses the total amount of protein in each lane as the normalization control. TPN is becoming the preferred method as it is generally more accurate and reliable, especially in experiments where HKP expression may be affected.
Q3: Why might housekeeping proteins be unreliable for normalizing XIAP degradation experiments?
A3: Housekeeping protein expression can be affected by experimental conditions, particularly those that induce apoptosis or cell stress, which are common when studying XIAP degradation. For example, treatments with SMAC mimetics or other apoptosis-inducing agents can alter the expression of commonly used HKPs, leading to inaccurate normalization and misinterpretation of XIAP degradation levels.[1][2][3] Therefore, it is crucial to validate the stability of any chosen HKP under your specific experimental conditions before using it for normalization.[4]
Q4: What is the recommended approach for normalizing XIAP degradation Western blots?
A4: Total Protein Normalization (TPN) is the highly recommended approach for quantifying XIAP degradation. TPN provides a more stable and reliable normalization factor as it is based on the entire protein profile of the sample, which is less likely to be globally affected by experimental treatments compared to a single housekeeping protein.
Troubleshooting Guides
Problem 1: Inconsistent or variable housekeeping protein levels across samples.
-
Possible Cause: The experimental treatment (e.g., SMAC mimetic) is altering the expression of the chosen housekeeping protein.
-
Solution:
-
Validate your housekeeping protein: Before proceeding, run a preliminary Western blot with your experimental conditions and probe for your chosen housekeeping protein (e.g., β-actin, GAPDH). Also, perform a total protein stain (e.g., Ponceau S) on the same membrane to visually assess if the total protein loaded is consistent. If the housekeeping protein levels vary while the total protein appears constant, the housekeeping protein is not suitable for normalization in your experiment.
-
Switch to Total Protein Normalization (TPN): TPN is the most reliable alternative when housekeeping proteins are unstable. Use a total protein stain like Ponceau S or a stain-free gel technology to quantify the total protein in each lane and use this value for normalization.
-
Problem 2: Faint or no XIAP band in treated samples.
-
Possible Cause 1: Successful and complete degradation of XIAP.
-
Solution 1: This may be the expected result. To confirm, you can:
-
Include a time-course experiment to observe the gradual disappearance of the XIAP band.
-
Use a positive control where XIAP is known to be expressed and a negative control (e.g., XIAP knockout cells) if available.
-
Load a higher amount of total protein to ensure that even low levels of XIAP can be detected.
-
-
Possible Cause 2: Issues with sample preparation or antibody detection.
-
Solution 2:
-
Prevent Protein Degradation: Always prepare cell lysates with protease inhibitors to prevent non-specific protein degradation.[5][6]
-
Optimize Antibody Concentrations: The concentrations of your primary and secondary antibodies may need to be optimized to detect low protein levels.[7]
-
Check Transfer Efficiency: After transferring your proteins from the gel to the membrane, stain the membrane with Ponceau S to visualize the total protein and ensure efficient and even transfer across all lanes.[8]
-
Problem 3: Appearance of lower molecular weight bands for XIAP.
-
Possible Cause: XIAP is being cleaved by caspases during apoptosis. Endogenous XIAP can be cleaved into a 30 kDa fragment containing the BIR3 and RING domains.[9]
-
Solution:
-
Identify the Fragments: Be aware that upon induction of apoptosis, you may detect not only the full-length XIAP (~57 kDa) but also its cleavage products. The appearance of these fragments can be an indicator of apoptotic activity.
-
Use an Antibody Recognizing the C-terminus: To detect the 30 kDa BIR3-RING fragment, ensure your XIAP antibody is raised against an epitope in the C-terminal region of the protein.
-
Quantify Full-Length XIAP: For quantifying XIAP degradation, focus on the densitometry of the full-length XIAP band.
-
Data Presentation: Quantitative Comparison of Normalization Methods
The choice of normalization method can significantly impact the interpretation of XIAP degradation. Below is a table summarizing hypothetical data from an experiment where cells were treated with a SMAC mimetic to induce XIAP degradation. The data is normalized to either β-actin (a housekeeping protein) or total protein.
| Treatment | Time (hours) | XIAP Raw Densitometry | β-actin Densitometry | Total Protein Densitometry | XIAP Normalized to β-actin | % XIAP Degradation (vs. β-actin) | XIAP Normalized to Total Protein | % XIAP Degradation (vs. Total Protein) |
| Vehicle | 0 | 10,000 | 12,000 | 15,000 | 0.83 | 0% | 0.67 | 0% |
| SMAC Mimetic | 6 | 6,000 | 11,500 | 15,200 | 0.52 | 37% | 0.39 | 42% |
| SMAC Mimetic | 12 | 2,500 | 9,500 | 14,800 | 0.26 | 69% | 0.17 | 75% |
| SMAC Mimetic | 24 | 500 | 7,000 | 15,100 | 0.07 | 92% | 0.03 | 95% |
Note: In this example, β-actin levels decrease with treatment, which would lead to an underestimation of XIAP degradation if used for normalization. Total protein levels remain more stable, providing a more accurate quantification of the degradation.
Experimental Protocols
Protocol 1: Western Blot for XIAP Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density. Treat with your compound of interest (e.g., SMAC mimetic) for the desired time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of total protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Total Protein Staining (for TPN): After transfer, stain the membrane with Ponceau S to visualize total protein. Image the membrane for TPN analysis. Destain with TBST.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against XIAP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Add ECL substrate and image the chemiluminescent signal.
-
Data Analysis:
-
Densitometry: Quantify the band intensities for XIAP and your chosen normalization control (total protein or HKP) using image analysis software.
-
Normalization: For each lane, divide the XIAP band intensity by the intensity of the normalization control.
-
Quantification of Degradation: Calculate the percentage of XIAP degradation relative to the vehicle-treated control. The formula for calculating the percentage of degradation is: (1 - (Normalized XIAP signal of treated sample / Normalized XIAP signal of control sample)) * 100.[10]
-
Mandatory Visualizations
Caption: XIAP degradation pathway induced by a SMAC mimetic.
Caption: Workflow for quantifying XIAP degradation by Western blot.
Caption: Decision tree for selecting a Western blot normalization strategy.
References
- 1. Expressions of commonly used housekeeping proteins are altered in asthmatic mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An old method facing a new challenge: re-visiting housekeeping proteins as internal reference control for neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. licorbio.com [licorbio.com]
- 5. ibioace.com [ibioace.com]
- 6. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Recommended controls for western blot | Abcam [abcam.com]
- 9. embopress.org [embopress.org]
- 10. youtube.com [youtube.com]
Improving the stability of XIAP degrader-1 in solution for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of XIAP degrader-1 in solution for experimental use.
Troubleshooting Guide: Enhancing this compound Stability in Solution
This guide addresses common issues encountered during the handling and application of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | This compound has low aqueous solubility. The addition of an organic stock solution to an aqueous buffer can cause the compound to crash out of solution. | - Optimize Solvent Concentration: Minimize the percentage of organic solvent (e.g., DMSO) in the final aqueous solution. Aim for a final DMSO concentration of less than 1%. - Use a Surfactant: Incorporate a non-ionic surfactant, such as Tween-20, at a low concentration (e.g., 0.01-0.1%) in the aqueous buffer to improve solubility. - Gentle Mixing: Add the stock solution to the aqueous buffer dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations. - Sonication: Briefly sonicate the final solution to aid in the dissolution of any small precipitates. |
| Loss of activity over time in solution | The degrader may be unstable in the chosen solvent or at the storage temperature. Degradation can occur through hydrolysis or oxidation. | - Freshly Prepare Solutions: Prepare working solutions of this compound immediately before each experiment. - Aliquot Stock Solutions: Aliquot the main stock solution (in a suitable solvent like DMSO) into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] - Appropriate Storage: Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1][2] |
| Inconsistent experimental results | Inconsistent solution stability can lead to variability in the effective concentration of the degrader. | - Perform Stability Assessment: Conduct a stability study of this compound in your specific experimental buffer and conditions (see Experimental Protocol below). - Use a Control: Include a freshly prepared solution of the degrader as a positive control in your experiments to compare against aged solutions. |
| Unexpected peaks in analytical assays (e.g., HPLC, LC-MS) | These peaks may represent degradation products of this compound. | - Conduct Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal) to identify potential degradation products.[3] - Characterize Degradants: Use LC-MS/MS to characterize the structure of any observed degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2] It is soluble in DMSO up to 100 mg/mL.[4]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For long-term stability, stock solutions of this compound in DMSO should be stored at -80°C for up to six months.[1][2] For short-term storage, aliquots can be kept at -20°C for up to one month.[1][2] It is crucial to avoid repeated freeze-thaw cycles.[1]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common issue due to the hydrophobic nature of many small molecule degraders. To mitigate this, ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%. You can also try a stepwise dilution, first into a small volume of medium and then into the final volume, while gently mixing. The use of a solubilizing agent, if compatible with your experimental system, can also be considered.
Q4: How can I assess the stability of this compound in my specific experimental buffer?
A4: You can perform a time-course experiment where you incubate this compound in your buffer at the experimental temperature. At various time points, take an aliquot of the solution and analyze the concentration of the intact degrader using a validated analytical method such as HPLC-UV or LC-MS. A decrease in the peak area of the parent compound over time indicates degradation.
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively published, PROTACs and similar molecules can be susceptible to hydrolysis of ester or amide bonds, particularly at non-neutral pH. Oxidation of electron-rich moieties can also occur. Forced degradation studies can help elucidate the specific degradation pathways under your experimental conditions.[3]
Experimental Protocol: Assessing the Stability of this compound in Solution using HPLC
This protocol outlines a general method for determining the stability of this compound in a given solution over time.
1. Materials and Reagents:
-
This compound
-
High-purity solvent for stock solution (e.g., DMSO)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC system with a UV detector and a suitable C18 column
2. Preparation of Solutions:
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Working Solution: Dilute the stock solution into the experimental buffer to the final desired concentration for your experiment. Prepare a sufficient volume for all time points.
3. Stability Study Procedure:
-
Immediately after preparing the working solution, take a sample for the "time 0" measurement.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the working solution.
-
Quench any potential degradation by adding an equal volume of cold acetonitrile to the aliquot. This will precipitate proteins and stop further degradation.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
4. HPLC Analysis:
-
Develop an HPLC method that provides good separation of the this compound peak from any potential degradants. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid is a good starting point.
-
Inject the samples from each time point onto the HPLC system.
-
Monitor the peak area of the intact this compound at each time point.
5. Data Analysis:
-
Normalize the peak area of this compound at each time point to the peak area at time 0.
-
Plot the percentage of remaining this compound against time. This will provide a stability profile of the compound under your experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
XIAP Signaling Pathway
X-linked inhibitor of apoptosis protein (XIAP) is a key regulator of apoptosis, or programmed cell death.[5] It functions by directly binding to and inhibiting caspases, which are the primary executioners of the apoptotic process. This compound induces the degradation of XIAP, thereby removing this inhibitory block and allowing apoptosis to proceed.[6][7]
Caption: XIAP's role in inhibiting apoptosis and its targeted degradation.
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps for assessing the stability of this compound in a solution.
Caption: Workflow for assessing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. waters.com [waters.com]
- 4. gentaur.co.uk [gentaur.co.uk]
- 5. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS |DC Chemicals [dcchemicals.com]
- 7. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Validating XIAP as the Primary Target of a Novel Degrader: A Comparative Guide to siRNA-Mediated Target Confirmation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches to validate the X-linked inhibitor of apoptosis protein (XIAP) as the primary target of the novel molecule, XIAP degrader-1. We present supporting data from studies utilizing small interfering RNA (siRNA) as a benchmark for target-specific effects, offering a clear framework for interpreting the on-target activity of new therapeutic entities.
Introduction to XIAP and Targeted Protein Degradation
The X-linked inhibitor of apoptosis (XIAP) is a critical regulator of programmed cell death, functioning as an endogenous inhibitor of caspases, the key executioners of apoptosis.[1] Its overexpression is implicated in the survival and chemoresistance of various cancers, making it a compelling therapeutic target. Targeted protein degradation has emerged as a promising strategy to eliminate pathogenic proteins like XIAP. This compound is a novel compound designed to specifically induce the degradation of XIAP, thereby promoting apoptosis in cancer cells.[2] A critical step in the preclinical development of such a degrader is to rigorously validate that its cellular effects are indeed a direct consequence of depleting its intended target.
This guide outlines a direct comparison between the phenotypic and molecular effects of this compound and the well-established method of siRNA-mediated gene silencing to confirm XIAP as the primary target.
Comparative Analysis of XIAP Depletion: this compound vs. siRNA
The central hypothesis for validating the on-target activity of this compound is that its effects on cellular viability and apoptosis should phenocopy the effects observed upon specific knockdown of XIAP using siRNA. The following tables summarize the expected comparative quantitative data from key validation experiments.
Table 1: Comparison of XIAP Protein and mRNA Level Reduction
| Treatment Group | XIAP Protein Level (% of Control) | XIAP mRNA Level (% of Control) | Mechanism of Action |
| Control (untreated) | 100% | 100% | Baseline expression |
| XIAP siRNA | 10-30% | 10-20% | Post-transcriptional gene silencing via mRNA degradation |
| This compound | <10% | ~100% | Post-translational protein degradation via the ubiquitin-proteasome system |
| Non-targeting siRNA | ~100% | ~100% | Control for off-target effects of siRNA delivery |
Data presented are representative values compiled from multiple studies on XIAP siRNA knockdown and the expected outcome for a potent protein degrader.[3][4]
Table 2: Comparative Effects on Apoptosis and Cell Viability
| Treatment Group | Apoptosis Rate (Annexin V positive cells, % of total) | Cell Viability (% of Control) |
| Control (untreated) | 5-10% | 100% |
| XIAP siRNA | 30-50% | 50-70% |
| This compound | 40-60% | 40-60% |
| Non-targeting siRNA | 5-10% | ~100% |
Data presented are representative values compiled from multiple studies on XIAP siRNA knockdown and the expected outcome for an on-target XIAP degrader.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA Transfection for XIAP Knockdown
Objective: To specifically reduce the expression of XIAP at the mRNA and protein level.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
XIAP-specific siRNA duplexes and non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Complete growth medium
-
6-well plates
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA (XIAP-specific or non-targeting control) into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream analyses (Western blot, RT-qPCR, apoptosis assays).
Western Blot Analysis of XIAP Protein Levels
Objective: To quantify the reduction in XIAP protein levels following treatment with siRNA or this compound.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against XIAP (e.g., Cell Signaling Technology #2042)[6]
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-XIAP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following XIAP depletion.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Pathways and Experimental Logic
To further clarify the underlying biology and experimental design, the following diagrams have been generated using the Graphviz DOT language.
XIAP's Role in the Apoptosis Signaling Pathway
Caption: XIAP inhibits apoptosis by directly binding and inhibiting initiator (Caspase-9) and executioner (Caspase-3/7) caspases.
Experimental Workflow for Target Validation
Caption: Workflow for comparing the effects of XIAP siRNA and this compound on cancer cells.
Logical Framework for Target Validation
Caption: The logical framework for validating the primary target of this compound.
Conclusion
The convergence of data from both siRNA-mediated knockdown and treatment with this compound provides strong evidence for on-target activity. A similar reduction in cell viability and an increase in apoptosis, coupled with the specific degradation of the XIAP protein by the degrader, validates XIAP as its primary functional target. This comparative approach is essential for the confident progression of novel targeted therapies in the drug development pipeline. The distinct mechanisms of action at the mRNA versus protein level, as highlighted in Table 1, further solidify the specific post-translational mode of action of the degrader. This guide serves as a robust framework for researchers to design and interpret target validation studies for novel protein degraders.
References
- 1. The mitochondrial ARTS protein promotes apoptosis through targeting XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specific down-regulation of XIAP with RNA interference enhances the sensitivity of canine tumor cell-lines to TRAIL and doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of hub genes associated with RNAi-induced silencing of XIAP through targeted proteomics approach in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific siRNA inhibits XIAP expression in human endometrial carcinoma cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. XIAP Antibody | Cell Signaling Technology [cellsignal.com]
ARTS Mimetics vs. Pan-IAP Antagonists: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between different classes of targeted therapies is paramount. This guide provides an objective comparison of ARTS (Apoptosis-Related Protein in TGF-β Signaling Pathway) mimetics and pan-Inhibitor of Apoptosis Protein (IAP) antagonists, two distinct classes of molecules designed to induce apoptosis in cancer cells by targeting IAP proteins.
Inhibitor of Apoptosis Proteins (IAPs) are a family of proteins that play a crucial role in cell survival by inhibiting caspases, the key executioners of apoptosis.[1] Their overexpression is a common feature in many cancers, contributing to therapeutic resistance.[2] Consequently, IAPs have emerged as attractive targets for cancer therapy.[2] ARTS mimetics and pan-IAP antagonists represent two different strategies to counteract the anti-apoptotic function of IAPs.
Distinguishing Mechanisms of Action
While both ARTS mimetics and pan-IAP antagonists aim to promote apoptosis by neutralizing IAP proteins, their mechanisms of action, binding specificities, and downstream signaling effects are fundamentally different.
ARTS Mimetics: Specific Degraders of XIAP
ARTS is a mitochondrial pro-apoptotic protein that, upon apoptotic stimuli, translocates to the cytosol and directly binds to the third baculovirus IAP repeat (BIR3) domain of X-linked inhibitor of apoptosis protein (XIAP).[2][3] This interaction is unique as ARTS binds to a distinct pocket on the XIAP-BIR3 domain, different from the binding site of other IAP antagonists like SMAC (Second Mitochondria-derived Activator of Caspases).[3] The binding of ARTS to XIAP leads to the ubiquitination and subsequent proteasomal degradation of XIAP, thereby liberating caspases to execute apoptosis.[2]
ARTS mimetics are small molecules designed to mimic this specific interaction.[4][5] They bind to the unique ARTS-binding pocket on the XIAP-BIR3 domain, inducing a conformational change that promotes XIAP's E3 ligase activity, leading to its auto-ubiquitination and degradation.[4][6] Notably, some ARTS mimetics have also been shown to promote the degradation of the anti-apoptotic protein Bcl-2.[4] A key feature of ARTS mimetics is their high specificity for XIAP, with little to no binding to other IAPs like cellular IAP1 (cIAP1) and cIAP2.[4][7]
Pan-IAP Antagonists: Broad-Spectrum IAP Inhibition
Pan-IAP antagonists, often referred to as SMAC mimetics, are designed based on the N-terminal tetrapeptide motif (AVPI) of the endogenous IAP antagonist SMAC/Diablo.[8] This motif allows them to bind to the BIR domains of multiple IAP proteins, including cIAP1, cIAP2, and XIAP.[8][9]
Upon binding to cIAP1 and cIAP2, SMAC mimetics induce a rapid auto-ubiquitination and proteasomal degradation of these proteins.[8] This leads to the stabilization of NIK (NF-κB-inducing kinase) and the activation of the non-canonical NF-κB pathway, which can result in the production of pro-inflammatory cytokines like TNFα.[10] The induced TNFα can then signal through its receptor to trigger apoptosis in an autocrine or paracrine manner, especially in tumor cells.[10] While SMAC mimetics also bind to XIAP, they do not typically induce its degradation but rather antagonize its ability to inhibit caspases.[2]
Comparative Data on Performance
The distinct mechanisms of ARTS mimetics and pan-IAP antagonists translate to differences in their binding affinities and cellular activities. The following tables summarize available quantitative data.
Table 1: Comparison of Binding Affinities
| Compound Class | Compound | Target | Binding Affinity (Kd/Ki) | Assay Method |
| ARTS Mimetic | A4 | XIAP-BIR3 | Kd: 348 nM[7] | Microscale Thermophoresis (MST)[4] |
| B3 | XIAP-BIR3 | Kd: 36 µM[6] | Microscale Thermophoresis (MST)[6] | |
| Pan-IAP Antagonist | BV6 | XIAP | ||
| cIAP1 | ||||
| LCL161 | XIAP | IC50: 35 nM[8] | ||
| cIAP1 | IC50: 0.4 nM[8] | |||
| Debio 1143 (Xevinapant) | XIAP-BIR3 | Ki: 66.4 nM | ||
| cIAP1-BIR3 | Ki: 1.9 nM | |||
| cIAP2-BIR3 | Ki: 5.1 nM | |||
| SM-164 | XIAP (BIR2-BIR3) | IC50: 1.39 nM[11] | Fluorescence Polarization[11] |
Table 2: Comparison of Cellular Activity (IC50 Values in µM)
| Cell Line | Cancer Type | ARTS Mimetic A4[1][12] | ARTS Mimetic B3[1] | Pan-IAP Antagonist BV6[1][13] | Pan-IAP Antagonist LCL161[1][8] |
| Kelly | Neuroblastoma | 2.0-15 | 2.0-15 | 3.0-20 | 20-60 |
| SK-N-BE(2) | Neuroblastoma | 2.0-15 | 2.0-15 | 3.0-20 | 20-60 |
| IMR-32 | Neuroblastoma | 2.0-15 | 2.0-15 | 3.0-20 | 20-60 |
| WSU-DLCL2 | B-cell Lymphoma | - | - | - | 0.22[8] |
| CCRF-CEM | T-cell ALL | - | - | - | 0.25 |
| Karpas-299 | Anaplastic Large Cell Lymphoma | - | - | - | 1.6 |
| MCF7 | Breast Cancer | - | - | 5.36[13] | - |
| MDA-MB-231 | Breast Cancer | - | - | 3.71[13] | - |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. The data presented for neuroblastoma cell lines are from a direct comparative study, providing a more reliable comparison within that context.[1]
Visualizing the Signaling Pathways
The distinct mechanisms of ARTS mimetics and pan-IAP antagonists can be visualized through the following signaling pathway diagrams.
Detailed Experimental Protocols
To facilitate the replication and validation of findings in this field, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Objective: To determine the cytotoxic effects of ARTS mimetics and pan-IAP antagonists on cancer cell lines and calculate IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
ARTS mimetic and pan-IAP antagonist compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the ARTS mimetic and pan-IAP antagonist. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on standard procedures for flow cytometric analysis of apoptosis.
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with ARTS mimetics or pan-IAP antagonists.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This protocol is a summary of the manufacturer's instructions for the Promega Caspase-Glo® 3/7 Assay.
Objective: To measure the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the compounds as described for the MTT assay.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by orbital shaking for 30 seconds and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Conclusion
ARTS mimetics and pan-IAP antagonists represent two distinct and promising classes of anti-cancer agents that target the IAP family of proteins. The key differentiator lies in their specificity and mechanism of action. ARTS mimetics offer a highly targeted approach by specifically inducing the degradation of XIAP, which may be particularly effective in cancers that are highly dependent on XIAP for survival.[1][10] In contrast, pan-IAP antagonists exert a broader effect by targeting multiple IAPs, leading to cIAP degradation and subsequent activation of apoptotic pathways, often in a TNFα-dependent manner.[10]
The choice between these two classes of compounds for therapeutic development may depend on the specific cancer type and its underlying molecular characteristics, such as the expression levels of different IAP proteins. The experimental data and protocols provided in this guide are intended to aid researchers in the continued investigation and development of these targeted therapies.
References
- 1. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A small-molecule ARTS mimetic promotes apoptosis through degradation of both XIAP and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.haifa.ac.il [cris.haifa.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. ARTS mimetic A4 | ARTS mimetic | Probechem Biochemicals [probechem.com]
- 8. The SMAC mimetic LCL-161 displays antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SMAC Mimetic BV6 Co-Treatment Downregulates the Factors Involved in Resistance and Relapse of Cancer: IAPs and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Specificity Showdown: XIAP Degrader-1 Versus cIAP1/2 Degraders in Apoptosis Regulation
For researchers, scientists, and drug development professionals, understanding the nuanced specificities of targeted protein degraders is paramount for advancing therapeutic strategies. This guide provides a detailed comparison of XIAP degrader-1 and cIAP1/2 degraders, focusing on their distinct mechanisms of action, specificity profiles, and the experimental methodologies used to characterize them.
The inhibitor of apoptosis (IAP) protein family, particularly the X-linked inhibitor of apoptosis protein (XIAP) and the cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2), are critical regulators of programmed cell death and have emerged as key targets in cancer therapy. While both XIAP and cIAP1/2 are involved in preventing apoptosis, they do so through fundamentally different mechanisms. This distinction forms the basis for the differential specificity and functional outcomes of their respective degraders.
Distinguishing Mechanisms of Action: A Tale of Two Pathways
XIAP is the most potent endogenous inhibitor of caspases, directly binding to and neutralizing the executioner caspases-3 and -7, as well as the initiator caspase-9.[1][2][3] Its primary anti-apoptotic function lies in this direct enzymatic inhibition. In contrast, cIAP1 and cIAP2 are RING-domain E3 ubiquitin ligases that play a crucial role in the tumor necrosis factor-alpha (TNF-α) signaling pathway.[2][4][5][6] They regulate the canonical and non-canonical NF-κB signaling pathways, which control the expression of pro-survival genes. While they can bind to caspases, they are considered poor direct inhibitors.[4]
This compound is a small molecule designed to specifically promote the proteasomal degradation of XIAP.[7][8][9] By eliminating XIAP, these degraders remove the direct block on caspase activity, thereby sensitizing cells to apoptotic stimuli.
cIAP1/2 degraders , often referred to as SMAC mimetics, mimic the endogenous IAP antagonist SMAC/DIABLO.[2][10] These molecules bind to the BIR3 domain of cIAP1 and cIAP2, inducing a conformational change that triggers their auto-ubiquitination and subsequent degradation by the proteasome.[10][11] The degradation of cIAP1/2 leads to the stabilization of NIK (NF-κB-inducing kinase) and subsequent activation of the non-canonical NF-κB pathway, which can, in some contexts, lead to TNF-α production and apoptosis. Some IAP degraders are pan-IAP antagonists, targeting XIAP as well as cIAP1/2.[12]
Quantitative Comparison of Degrader Specificity
The specificity of these degraders is a critical determinant of their therapeutic window and potential off-target effects. The following table summarizes the binding affinities and degradation capabilities of representative compounds.
| Compound Name | Target(s) | Binding Affinity (Ki/IC50) | Primary Mechanism | Reference |
| This compound | XIAP | Not specified in provided results | Promotes XIAP degradation | [7][8] |
| ARTS Mimetic A4 | Predominantly XIAP | Not specified in provided results | Promotes XIAP degradation | [13] |
| Xevinapant (AT-406) | cIAP1, cIAP2, XIAP | cIAP1: 1.9 nM (Ki)cIAP2: 5.1 nM (Ki)XIAP: 66.4 nM (Ki) | Pan-IAP antagonist | [14] |
| AZD5582 | cIAP1, cIAP2, XIAP | cIAP1: 15 nM (IC50)cIAP2: 21 nM (IC50)XIAP: 15 nM (IC50) | Pan-IAP antagonist | [12] |
| Selective cIAP1/2 Inhibitors | cIAP1, cIAP2 | >1000-fold selectivity for cIAP1 over XIAP | Induce cIAP1 degradation | [2] |
Visualizing the Signaling Pathways and Degrader Action
To better understand the distinct roles of XIAP and cIAP1/2 and the impact of their respective degraders, the following diagrams illustrate the key signaling pathways and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Cell Death and Immunity by XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Distinct roles for the cellular inhibitors of apoptosis proteins 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|CAS |DC Chemicals [dcchemicals.com]
- 9. gentaur.co.uk [gentaur.co.uk]
- 10. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
Evaluating the Therapeutic Potential of XIAP Degradation vs. Inhibition: A Comparative Guide
The X-linked inhibitor of apoptosis protein (XIAP) is a critical regulator of cell death, making it an attractive target for cancer therapy.[1][2][3] Overexpressed in numerous cancers, XIAP confers resistance to conventional therapies by directly binding to and inhibiting caspases-3, -7, and -9, the key executioners of apoptosis.[1][3][4] Two primary therapeutic strategies have emerged to counteract XIAP's anti-apoptotic function: direct inhibition of its caspase-binding activity and targeted degradation of the entire protein. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in drug development.
Section 1: Mechanisms of Action
XIAP Inhibition
XIAP inhibitors are typically small molecules designed to mimic the endogenous IAP antagonist, Smac/DIABLO.[1] These "Smac mimetics" bind to the Baculoviral IAP Repeat (BIR) domains of XIAP, specifically the BIR2 and BIR3 domains, which are responsible for sequestering caspases.[1][5] By competitively binding to these domains, inhibitors prevent XIAP from associating with and neutralizing caspases, thereby liberating the apoptotic machinery.[1] This strategy, however, leaves the XIAP protein intact, requiring sustained inhibitor concentrations to maintain the suppression of its anti-apoptotic function.[6]
XIAP Degradation
Targeted protein degradation offers an alternative and potentially more definitive approach. This strategy utilizes molecules that not only bind to XIAP but also recruit the cell's own ubiquitin-proteasome system (UPS) to eliminate it entirely.[3][6][7] Examples include:
-
ARTS Mimetics: These compounds mimic the endogenous XIAP antagonist ARTS (Apoptosis-Related Protein in the TGF-β Signaling Pathway), which is unique in its ability to bind XIAP and promote its degradation via the UPS.[3][6][7]
-
PROTACs/SNIPERs: Proteolysis-targeting chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) are bifunctional molecules that link an XIAP-binding ligand to an E3 ubiquitin ligase ligand, thereby inducing XIAP ubiquitination and subsequent degradation.[6][8][9]
By removing the XIAP protein, degradation strategies can produce a more durable and potent pro-apoptotic effect, potentially overcoming the limitations of stoichiometric inhibition.[6]
Caption: XIAP signaling pathway and points of therapeutic intervention.
Section 2: Comparative Efficacy Data
Recent studies directly comparing XIAP inhibitors and degraders in cancer models have highlighted key differences in their therapeutic potential. A study in high-risk neuroblastoma, where XIAP is frequently overexpressed, found that the ARTS mimetic A4 (a degrader) was more effective than the SMAC mimetic BV6 (an inhibitor).[6]
Table 1: Comparative Cytotoxicity of XIAP Degrader (A4) vs. Inhibitor (BV6)
| Cell Line | Compound | Mechanism | IC50 (µM) | Notes |
|---|---|---|---|---|
| BE(2)-C | A4 | Degrader | ~5 | High XIAP-expressing neuroblastoma cell line.[10] |
| (Neuroblastoma) | BV6 | Inhibitor | > 20 | Minimal apoptosis induced despite loss of c-IAP1.[11] |
| KELLY | A4 | Degrader | ~7 | High XIAP-expressing neuroblastoma cell line.[10] |
| (Neuroblastoma) | BV6 | Inhibitor | > 20 | Minimal apoptosis induced.[11] |
| AML Cell Lines | 1396-12 | Inhibitor | Low µM range | Induced apoptosis in the majority of tested AML lines.[4] |
Data synthesized from multiple sources to illustrate comparative efficacy.[4][10][11]
The data suggests that for cancer cells highly dependent on XIAP for survival, simple inhibition may be insufficient, whereas complete removal of the protein via degradation is required to trigger apoptosis effectively.[6][12] The ARTS mimetic A4 induced significant apoptosis, indicated by PARP and caspase-3 cleavage, while the inhibitor BV6 did not, even though it successfully engaged its target. This highlights a crucial distinction: degradation of XIAP appears more critical for therapeutic success than binding-mediated inhibition in certain contexts.
Caption: Logical workflow comparing the outcomes of XIAP inhibition vs. degradation.
Section 3: Key Experimental Protocols
Here we detail the methodologies for essential experiments used to evaluate and compare XIAP-targeting compounds.
Protocol 1: Western Blot for Protein Expression and Cleavage
This protocol is used to assess the levels of XIAP, c-IAP1, and markers of apoptosis (cleaved caspase-3, cleaved PARP).
-
Cell Lysis: Treat cells with the test compound (e.g., A4 or BV6) for specified times. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-XIAP, anti-c-IAP1, anti-cleaved caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[11]
Protocol 2: Apoptosis Quantification by Annexin V/PI Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment and Harvest: Treat cells with compounds for 24-48 hours. Collect both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[4][11]
Protocol 3: Confirmation of Proteasomal Degradation
This experiment determines if the reduction in XIAP levels is mediated by the proteasome.
-
Pre-treatment with Proteasome Inhibitor: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 2 hours.[11]
-
Compound Treatment: Add the XIAP degrader (e.g., A4) to the pre-treated cells and incubate for an additional 4-6 hours.
-
Analysis: Harvest cells and perform a Western blot for XIAP as described in Protocol 1. A rescue of XIAP expression in the presence of MG-132 confirms that the degrader's mechanism involves proteasomal degradation.[6][11]
References
- 1. What are XIAP inhibitors and how do they work? [synapse.patsnap.com]
- 2. XIAP as a multifaceted molecule in Cellular Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule XIAP inhibitors derepress downstream effector caspases and induce apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human inhibitor of apoptosis proteins: why XIAP is the black sheep of the family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Degradation of Target Proteins by Chimeric Small-Molecular Drugs, PROTACs and SNIPERs [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for XIAP Degrader-1: A Safety and Operations Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of XIAP degrader-1, a primary amine-tethered small molecule used to promote the degradation of the X-linked inhibitor of apoptosis protein (XIAP).
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. Adherence to these safety measures minimizes the risk of exposure and ensures a safe working environment.
Required Personal Protective Equipment:
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves. |
| Skin and Body | Impervious clothing. |
| Respiratory | Suitable respirator. |
When handling this compound, avoid inhalation, as well as contact with eyes and skin. It is recommended to work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1] Always wash your hands thoroughly after handling the compound and refrain from eating, drinking, or smoking in the laboratory space.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to entrust it to an approved waste disposal plant.[1] This ensures that the chemical is managed in an environmentally responsible and compliant manner.
1. Preparation for Disposal:
-
Ensure the this compound waste is securely contained in a clearly labeled, sealed container.
-
If the compound is in a solvent, indicate the solvent type and concentration on the label.
2. Accidental Spill Containment and Cleanup: In the event of a spill, follow these procedures to mitigate exposure and contamination:
-
Evacuate: Immediately evacuate personnel from the affected area.[1]
-
Ventilate: Ensure the area is adequately ventilated.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination: Scrub the contaminated surfaces and equipment with alcohol to decontaminate.[1]
-
Collection: Collect all contaminated materials, including the absorbent material and any cleaning supplies, into a designated and properly labeled waste container for disposal.[1]
3. Final Disposal:
-
Arrange for the collection of the sealed waste container by a licensed and approved chemical waste disposal service.
-
Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.
Chemical and Storage Information
A clear understanding of the chemical properties and storage requirements of this compound is essential for its safe management in the laboratory.
| Property | Value |
| CAS Number | 2803617-91-4[2][3] |
| Molecular Formula | C34H45N5O4[2][3] |
| Molecular Weight | 587.75[2][3] |
| Solubility | DMSO: 100 mg/mL (requires ultrasonic treatment)[2][3] |
| Storage (Powder) | -20°C[1] |
| Storage (in Solvent) | -80°C[1][4][5] |
Storage Conditions: Keep the container tightly sealed in a cool, well-ventilated area.[1] Protect from direct sunlight and sources of ignition.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling XIAP Degrader-1
For researchers, scientists, and drug development professionals, the safe and effective handling of novel chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the use of XIAP degrader-1, a small molecule designed to promote the degradation of the X-linked inhibitor of apoptosis protein (XIAP). Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of your research.
This guide offers procedural, step-by-step guidance for the operational use and disposal of this compound, establishing a foundation of safety and trust in your laboratory practices.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is the first step in safe handling. This data is crucial for proper storage, solution preparation, and in case of an emergency.
| Property | Value | Source |
| CAS Number | 2803617-91-4 | [1] |
| Molecular Formula | C34H45N5O4 | [1] |
| Molecular Weight | 587.75 g/mol | [1] |
| Solubility | DMSO | [2] |
| Appearance | Crystalline solid | N/A |
| Storage (Powder) | Store at -20°C for up to 3 years or at 4°C for up to 2 years. | [2] |
| Storage (in Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled with care, assuming it is a potentially hazardous substance. The following is a summary of potential hazards and the necessary personal protective equipment.
Potential Hazards:
-
May be harmful if swallowed.
-
May cause skin and eye irritation.
-
May cause respiratory irritation.[4]
Personal Protective Equipment (PPE): A risk assessment should be conducted for all procedures involving this compound. The following PPE is mandatory:
-
Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are required. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5]
Operational Plan: Step-by-Step Handling Procedures
Following a standardized operational plan minimizes the risk of exposure and ensures the reproducibility of experiments.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Verify that the product name and CAS number on the label match the order.
-
Store the compound according to the temperature guidelines in the table above, away from incompatible materials.[5]
2. Preparation of Stock Solutions:
-
All weighing and solution preparation should be performed in a chemical fume hood.
-
To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO.[2]
-
Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C or -20°C.[3][6]
3. Experimental Use (Cell Culture Example): This protocol is adapted from a study utilizing a similar XIAP-degrading compound.[7]
-
Cell Seeding: Plate cells at a density of 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.[7]
-
Compound Dilution: On the day of treatment, prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium.
-
Cell Treatment: Carefully add the diluted compound to the cell culture wells. A vehicle control (e.g., DMSO) should be included in parallel.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[7]
-
Endpoint Analysis: Following incubation, perform the desired downstream assays, such as measuring caspase-3/7 activity to assess apoptosis.[7]
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment.
-
Solid Waste: Dispose of unused solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated hazardous chemical waste container.
-
Liquid Waste: All liquid waste containing this compound, including stock solutions and cell culture media from treated plates, must be collected in a clearly labeled hazardous waste container.
-
Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Visualizing Key Processes
To further clarify the handling workflow and the compound's mechanism of action, the following diagrams are provided.
Caption: A flowchart illustrating the key stages of handling this compound, from preparation to disposal.
Caption: A simplified signaling pathway showing how this compound facilitates the ubiquitination and subsequent proteasomal degradation of XIAP, leading to apoptosis.
References
- 1. This compound | IAP | Ambeed.com [ambeed.com]
- 2. gentaur.co.uk [gentaur.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound|MSDS [dcchemicals.com]
- 6. glpbio.com [glpbio.com]
- 7. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



